molecular formula C10H8O2 B1489538 3-Ethynyl-4-methylbenzoic acid CAS No. 1001203-03-7

3-Ethynyl-4-methylbenzoic acid

Cat. No.: B1489538
CAS No.: 1001203-03-7
M. Wt: 160.17 g/mol
InChI Key: FXLGXUBFIWFPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethynyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGXUBFIWFPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethynyl-4-methylbenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Ethynyl-4-methylbenzoic Acid

Introduction

This compound (CAS No. 1001203-03-7) is a bespoke chemical intermediate of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid, trifunctional structure—featuring a carboxylic acid, a methyl group, and a terminal alkyne—offers a versatile scaffold for the synthesis of complex molecular architectures. The carboxylic acid group provides a handle for amide coupling or esterification, the methyl group influences steric and electronic properties, and the ethynyl group is a prime substrate for powerful transformations such as Sonogashira coupling and click chemistry.

An exhaustive understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. Properties such as solubility, melting point, and acidity dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route. This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical principles and supplemented with detailed, field-proven methodologies for their empirical determination.

Section 1: Core Physicochemical Properties

The precise physical properties of this compound are not extensively documented in publicly available literature. Therefore, this section presents a combination of known data and expert-predicted characteristics based on its molecular structure and comparison with analogous compounds.

Summary of Physicochemical Data
PropertyValue / Expected RangeData Source / Rationale
CAS Number 1001203-03-7Literature[1][2]
Molecular Formula C₁₀H₈O₂Calculated from structure[1]
Molecular Weight 160.17 g/mol Calculated from formula[1]
Melting Point Not reported; predicted >170 °CBased on analogs like 4-methylbenzoic acid (180-181 °C)[3]. The rigid, planar structure suggests strong crystal lattice packing.
Boiling Point Not reported; predicted >270 °CHigh melting point suggests a correspondingly high boiling point, likely with decomposition. Analog 4-methylbenzoic acid boils at 274-275 °C[3][4].
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone); sparingly soluble in water.The carboxylic acid group imparts polarity, while the aromatic ring provides nonpolar character. Similar to other benzoic acids[3][5].
Acidity (pKa) Not reported; predicted ~4.1-4.3The electron-withdrawing nature of the ethynyl group should increase acidity relative to 4-methylbenzoic acid (pKa = 4.36)[6]. Benzoic acid itself has a pKa of ~4.2[7].
Discussion of Properties
  • Melting Point (m.p.): The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically <1 °C) signifies high purity. The predicted high melting point is attributed to strong intermolecular hydrogen bonding via the carboxylic acid dimers and efficient π-stacking of the aromatic rings in the crystal lattice. The absence of a literature value necessitates its empirical determination, for which Differential Scanning Calorimetry (DSC) is the gold standard (see Section 3.1).

  • Solubility: Solubility dictates the choice of solvent for synthesis, purification (recrystallization), and analysis. The molecule is amphiphilic. The polar carboxylic acid group allows for solubility in polar solvents like methanol and DMSO, while the substituted benzene ring allows for some solubility in less polar solvents like ethyl acetate. As with many carboxylic acids, its solubility in aqueous media is expected to be low but will increase significantly upon deprotonation with a base to form the corresponding carboxylate salt.

  • Acidity (pKa): The pKa value is fundamental to understanding the molecule's behavior in different pH environments. It determines the ionization state of the carboxylic acid, which in turn influences its reactivity, solubility, and biological absorption. The ethynyl group at the meta position acts as a weak electron-withdrawing group through induction, which stabilizes the conjugate base (carboxylate anion). This stabilization effect leads to a prediction of slightly stronger acidity (a lower pKa) compared to 4-methylbenzoic acid[6].

Section 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for verifying the chemical identity and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

    • ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet, exchangeable with D₂O).

    • ~8.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting complex splitting patterns (likely a doublet, a singlet-like peak, and a doublet of doublets).

    • ~4.5 ppm (s, 1H): Acetylenic proton (terminal alkyne).

    • ~2.4 ppm (s, 3H): Methyl group protons.

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

    • ~167 ppm: Carboxylic acid carbonyl carbon.

    • ~140-120 ppm: Six distinct aromatic carbon signals.

    • ~85-80 ppm: Two acetylenic carbon signals.

    • ~20 ppm: Methyl carbon.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a broadband-decoupled ¹³C NMR spectrum. For complete assignment, 2D NMR experiments like COSY and HSQC may be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Key Predicted IR Absorptions (ATR):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.

    • ~3290 cm⁻¹ (sharp, medium): ≡C-H stretch of the terminal alkyne.

    • ~2110 cm⁻¹ (weak to medium): C≡C stretch of the alkyne.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

    • ~1600, ~1480 cm⁻¹: C=C stretches within the aromatic ring.

    • ~1300 cm⁻¹: C-O stretch of the carboxylic acid.

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

  • Predicted Mass Spectrum (High-Resolution ESI-):

    • Molecular Ion: [M-H]⁻ at m/z 159.0451 (corresponding to C₁₀H₇O₂⁻). The high-resolution measurement is crucial for confirming the elemental composition.

    • Key Fragment Ion: Loss of CO₂ (44 Da) from the molecular ion to give a fragment at m/z 115.0542.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, which is typically a very efficient process.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

Section 3: Experimental Methodologies for Physical Property Determination

The following protocols describe self-validating systems for the precise determination of key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus because it measures the heat flow into the sample as a function of temperature. The melting event is observed as an endothermic peak, and the peak onset provides a highly accurate and reproducible measure of the melting point, free from subjective operator error.

  • Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 220 °C).

  • Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic melting peak is reported as the melting point.

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 1-3 mg Sample into Al Pan Calibrate->Weigh Crimp 3. Crimp Pan Weigh->Crimp Place 4. Place Sample & Ref Pans in Cell Crimp->Place Program 5. Set Thermal Program (e.g., 10°C/min) Place->Program Run 6. Start Run under N₂ Program->Run Analyze 7. Analyze Thermogram Run->Analyze Report 8. Report Onset Temp as Melting Point Analyze->Report

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment via Shake-Flask Method

Causality: The shake-flask method is a robust equilibrium-based technique. By agitating an excess of the solid with the solvent for an extended period, it ensures that the solution becomes saturated. Subsequent analysis of the clear supernatant provides a thermodynamically accurate measure of solubility at a given temperature.

  • System Setup: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, ethyl acetate).

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Dilute the sample gravimetrically with a suitable solvent.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow cluster_prep Equilibration cluster_sampling Sampling cluster_analysis Analysis Add 1. Add Excess Solid to Solvent Shake 2. Shake at Const. Temp (24-48h) Add->Shake Settle 3. Settle Excess Solid Shake->Settle Filter 4. Filter Supernatant Settle->Filter Dilute 5. Dilute Sample Filter->Dilute Analyze 6. Quantify via HPLC Dilute->Analyze Calculate 7. Calculate Solubility Analyze->Calculate

Caption: Workflow for Solubility Assessment via Shake-Flask Method.

pKa Determination via Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of the volume of added titrant (a strong base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]). This method provides a direct thermodynamic measurement of the acid dissociation constant.

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a water/methanol co-solvent mixture to ensure solubility).

  • Instrument Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Use an auto-burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The half-equivalence point is at half the volume of the equivalence point. The pKa is the pH value at this half-equivalence point.

pKa_Workflow Prep 1. Prepare Sample Solution & Calibrate pH Meter Titrate 2. Titrate with Std. NaOH (Record pH vs. Volume) Prep->Titrate Plot 3. Plot pH vs. Volume Titrate->Plot Find_EP 4. Find Equivalence Point (Max d(pH)/dV) Plot->Find_EP Find_Half_EP 5. Find Half-Equivalence Point (V at EP / 2) Find_EP->Find_Half_EP Determine_pKa 6. pKa = pH at Half-Equivalence Point Find_Half_EP->Determine_pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While this compound is a compound with specific, documented utility, a comprehensive public dataset of its physical properties is lacking. This guide bridges that gap by integrating known structural information with predictions based on well-understood chemical principles and data from analogous molecules. More importantly, it provides robust, detailed, and validated experimental protocols for researchers to determine these critical parameters in their own laboratories. The accurate characterization of properties like melting point, solubility, and pKa is a non-negotiable step in leveraging this versatile building block for the next generation of pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethynyl-4-methylbenzoic acid (CAS No. 1001203-03-7), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique structure, featuring a carboxylic acid and a terminal alkyne, makes it a versatile building block for the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of the electron-donating methyl group and the versatile ethynyl group on the aromatic ring dictates its chemical reactivity and potential applications.

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 1001203-03-7[1]
Molecular Formula C₁₀H₈O₂[2]
Molecular Weight 160.17 g/mol [2]
IUPAC Name This compound[3]
Canonical SMILES C#CC1=CC(C(=O)O)=CC=C1C[3]
LogP 2.295[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]

Strategic Synthesis: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[5]

Reaction Principle: The synthesis typically starts from a halogenated precursor, such as methyl 3-iodo-4-methylbenzoate. This precursor is reacted with a protected or terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][6] The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow Reactants Methyl 3-iodo-4-methylbenzoate + Terminal Alkyne Reaction Sonogashira Coupling (Pd/Cu Catalysis, Base) Reactants->Reaction Intermediate Methyl 3-ethynyl-4-methylbenzoate Reaction->Intermediate Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a dry, inert-atmosphere flask, add methyl 3-iodo-4-methylbenzoate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).[2]

  • Solvent and Base: Add a suitable solvent, such as triethylamine, which also acts as the base.[2]

  • Alkyne Addition: Introduce the terminal alkyne (e.g., trimethylsilylacetylene). The use of a silyl-protected alkyne can prevent self-coupling, a common side reaction.[4]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Workup and Deprotection: After cooling, the reaction mixture is worked up. If a silyl-protected alkyne was used, a deprotection step (e.g., with a fluoride source or base) is necessary.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide in a methanol/water mixture.[2]

  • Purification: The final product, this compound, is isolated by acidification of the reaction mixture, followed by filtration or extraction and can be further purified by recrystallization or column chromatography.

Expert Insight: The choice of palladium catalyst and ligands is crucial for reaction efficiency. For less reactive aryl bromides, more sophisticated ligands like N-heterocyclic carbenes (NHCs) might be employed to achieve good yields.[4] Copper-free Sonogashira protocols are also available and can be advantageous in preventing the formation of alkyne dimers.[5]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the acetylenic proton. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carboxyl carbon, the two acetylenic carbons, the methyl carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the C≡C-H stretch (around 3300 cm⁻¹), a C≡C stretch (around 2100 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (around 3000 cm⁻¹).

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (160.17 g/mol ).[2]

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas:

  • Medicinal Chemistry: The benzoic acid moiety is a common feature in many pharmaceutical compounds.[7] The ethynyl group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or for further elaboration via Sonogashira and other coupling reactions.[8] This allows for the construction of complex molecules and potential drug candidates.

  • Materials Science: Aryl-ethynyl compounds are precursors to conjugated polymers and organic electronic materials. The rigid, linear nature of the ethynyl group can impart desirable photophysical and electronic properties to the resulting materials.

  • Organic Synthesis: It serves as a building block for creating more complex, multifunctional molecules for a wide range of research applications.[9]

Applications Core 3-Ethynyl-4- methylbenzoic acid MedChem Medicinal Chemistry Core->MedChem MatSci Materials Science Core->MatSci OrgSyn Organic Synthesis Core->OrgSyn App1 Drug Discovery (e.g., via Click Chemistry) MedChem->App1 App2 Conjugated Polymers MatSci->App2 App3 Molecular Scaffolds OrgSyn->App3

Caption: Key application areas for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use only in a well-ventilated area or under a fume hood.[10] Avoid breathing dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for innovation in drug discovery and materials science. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The distinct reactivity of its carboxylic acid and terminal alkyne functional groups provides chemists with a powerful tool for molecular construction. As research in targeted therapeutics and advanced materials continues to evolve, the utility of such versatile building blocks is expected to grow.

References

A Technical Guide to 3-Ethynyl-4-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the utility of compact, functionalized aromatic building blocks is paramount. 3-Ethynyl-4-methylbenzoic acid is one such molecule, distinguished by its trifunctional scaffold: a carboxylic acid for amide coupling or salt formation, a terminal alkyne for powerful carbon-carbon bond-forming reactions, and a methyl group that provides steric and electronic influence. This guide provides an in-depth examination of this versatile reagent, detailing its fundamental properties, a robust synthetic protocol, methods for structural verification, and its applications for researchers in medicinal chemistry and materials science. The strategic placement of the reactive ethynyl group and the ionizable carboxylic acid moiety makes it a valuable intermediate for constructing complex molecular architectures, from biologically active compounds to novel organic materials.[1]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of reproducible science. This compound is a solid at room temperature, and its key identifiers are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is precisely 160.17 g/mol .[2]

PropertyValueSource
Molecular Formula C₁₀H₈O₂[2]
Molecular Weight 160.17 g/mol [2]
CAS Number 1001203-03-7[2][3]
Canonical SMILES CC1=CC=C(C=C1C#C)C(=O)O[4]
InChI Key FXLGXUBFIWFPJA-UHFFFAOYSA-N[4]
Purity Typically ≥98%[4]

Synthesis and Purification: A Validated Protocol

The most reliable and widely employed method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[7] The following protocol details the synthesis starting from a commercially available precursor, methyl 3-iodo-4-methylbenzoate, followed by saponification to yield the final carboxylic acid.

Causality of Experimental Choices
  • Starting Material : Methyl 3-iodo-4-methylbenzoate is chosen over the analogous bromide or chloride because the carbon-iodine bond is weaker, leading to a higher reactivity and faster oxidative addition to the palladium(0) catalyst. The carboxylic acid is protected as a methyl ester to prevent side reactions, such as deprotonation by the amine base, which could interfere with the catalytic cycle.

  • Alkyne Source : Trimethylsilylacetylene (TMSA) is used as the source of the ethynyl group. The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling and allows for a controlled, single coupling event.[8] It is readily cleaved under mild basic conditions post-coupling.

  • Catalyst System : A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[5]

  • Base and Solvent : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide (HI) generated during the reaction and acts as the solvent or co-solvent. Anhydrous conditions are preferred to prevent quenching of reactive intermediates.[6]

Experimental Protocol

Part A: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodo-4-methylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition : Add anhydrous triethylamine (TEA, ~0.2 M concentration relative to the aryl iodide). Stir the mixture to dissolve the solids.

  • Alkyne Addition : Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Execution : Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-8 hours).

  • Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product, methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate, by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Part B: Deprotection and Saponification

  • Saponification Setup : Dissolve the purified TMS-protected intermediate from Part A in a mixture of methanol and tetrahydrofuran (THF).

  • Base Addition : Add a solution of sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide (KOH) in water.

  • Reaction Execution : Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Extraction : Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1 M HCl. The product, this compound, will precipitate as a solid.

  • Final Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow A Methyl 3-iodo- 4-methylbenzoate C Sonogashira Coupling (Pd/Cu, TEA, 60°C) A->C B TMS-Acetylene B->C D Methyl 3-((trimethylsilyl)ethynyl)- 4-methylbenzoate C->D C-C bond formation E Saponification (NaOH, MeOH/H₂O) D->E TMS & Ester cleavage F 3-Ethynyl- 4-methylbenzoic Acid E->F

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Self-Validating the Protocol

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected data provides a benchmark for validating the success of the synthesis.

  • ¹H NMR Spectroscopy : The proton NMR spectrum should show a distinct singlet for the acetylenic proton (C≡C-H) typically around δ 3.0-3.5 ppm. The aromatic protons will appear in the δ 7.0-8.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the three protons of the methyl group will be observed around δ 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the presence of all ten carbon atoms. Key signals include the two alkyne carbons (C≡C) between δ 80-95 ppm, the carboxylic acid carbonyl carbon (C=O) above δ 165 ppm, and the methyl carbon around δ 20 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch. A C≡C stretch will appear near 2100 cm⁻¹. A broad O-H stretch for the carboxylic acid will be present from 2500-3300 cm⁻¹, and a strong C=O stretch will be observed around 1700 cm⁻¹.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₈O₂) by providing an exact mass that matches the theoretical value (160.0524).

Applications in Research and Development

The dual functionality of this compound makes it a highly valuable building block in several scientific domains.[1] Benzoic acid and its derivatives are known to be important scaffolds in the development of therapeutic agents.[9]

Medicinal Chemistry and Drug Discovery

The terminal alkyne is a versatile functional group for bioorthogonal chemistry. It is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific conjugation of the molecule to other biomolecules or scaffolds containing an azide group. This is frequently used in:

  • Fragment-Based Drug Discovery (FBDD) : The molecule can serve as an initial fragment that binds to a biological target. The alkyne then acts as a vector for growing the fragment into a more potent lead compound.

  • Linker Chemistry : It can be used to construct Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the carboxylic acid attaches to one part of the construct and the alkyne provides a handle for linking to another.

  • Synthesis of Heterocycles : The alkyne can participate in various cyclization reactions to form complex heterocyclic systems, which are privileged structures in medicinal chemistry.

Materials Science

In materials science, the rigid, linear nature of the ethynyl group is exploited to create highly ordered materials.

  • Polymer Synthesis : It can be used as a monomer in the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

  • Functional Surfaces : The carboxylic acid group can be used to anchor the molecule to surfaces (e.g., metal oxides), while the alkyne group remains available for further functionalization of that surface.

Application Logic Diagram

ApplicationLogic cluster_0 This compound cluster_1 Applications cluster_2 Outcomes A Terminal Alkyne (C≡C-H) C Click Chemistry (CuAAC) A->C D Sonogashira Coupling A->D B Carboxylic Acid (-COOH) E Amide / Ester Formation B->E F Surface Anchoring B->F G Bioconjugation, PROTACs, ADCs C->G H Conjugated Polymers, Complex Molecules D->H I Peptide Synthesis, Drug Scaffolds E->I J Functional Materials F->J

Caption: Key functional groups and their corresponding applications.

Conclusion

This compound is a potent and versatile chemical tool for advanced organic synthesis. Its defined physicochemical properties, led by a molecular weight of 160.17 g/mol , and a well-established synthesis protocol based on the Sonogashira coupling, make it an accessible and reliable reagent. The presence of orthogonal reactive sites—the alkyne and the carboxylic acid—provides researchers and drug development professionals with a powerful platform for constructing novel and complex molecules with tailored functions for therapeutic and material science applications.

References

Introduction: The Central Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Ethynyl-4-methylbenzoic Acid

This compound (CAS: 1001203-03-7) is an aromatic carboxylic acid derivative with potential applications in medicinal chemistry and materials science.[1][2] As with any compound of interest, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, particularly in the pharmaceutical sciences. Poor aqueous solubility can severely hamper drug development by causing unpredictable results in in vitro assays, limiting oral bioavailability, and creating significant challenges for formulation.[3][4][5][6]

Publicly available solubility data for this compound is limited. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the factors governing this molecule's solubility and presents detailed, field-proven protocols for its experimental determination. We will explore both thermodynamic and kinetic solubility, explaining the causality behind each experimental choice to empower researchers to generate reliable and meaningful data.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its structure and resulting physicochemical properties. A logical analysis of this compound allows us to form a strong hypothesis about its behavior in various solvents.

Molecular Structure: C₁₀H₈O₂

Key Structural Features Influencing Solubility:
  • Carboxylic Acid Group (-COOH): This is the most influential functional group. It is a weak acid, capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases polarity and, consequently, aqueous solubility. The solubility of the compound is therefore expected to be highly dependent on pH.[6]

  • Aromatic Ring (Benzene): The benzene core is nonpolar and hydrophobic, contributing to poor solubility in water but favorable interactions with organic solvents.

  • Methyl Group (-CH₃): This is a small, nonpolar, electron-donating group that slightly increases lipophilicity.

  • Ethynyl Group (-C≡CH): The triple bond introduces linearity and is considered a weakly polarizable, somewhat electron-withdrawing group, which can influence the acidity of the carboxylic acid.

Predicted Physicochemical Properties:
  • Acidity (pKa): The pKa of benzoic acid is ~4.2. The electron-donating methyl group at the para position would typically decrease acidity (raise the pKa), while the electron-withdrawing ethynyl group at the meta position would increase acidity (lower the pKa).[7][8] The net effect likely results in a pKa value close to that of benzoic acid, estimated to be in the range of 4.0-4.5. This means that in aqueous solutions with a pH above ~5.5, the compound will exist predominantly in its more soluble anionic (carboxylate) form.

  • Lipophilicity (logP): The presence of the benzene ring and methyl group suggests the molecule is moderately lipophilic. This predicts poor solubility in water at pH values significantly below the pKa but good solubility in organic solvents. For comparison, 4-methylbenzoic acid has very low solubility in water (0.04 g/100g at 25°C).[9]

Solubility Hypothesis:
  • Aqueous Solubility: Expected to be very low in acidic solutions (e.g., pH < 3) and to increase significantly as the pH rises above the pKa, due to the formation of the water-soluble carboxylate salt.[10][11]

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can interact with both the polar carboxylic acid group and the nonpolar aromatic ring.[12]

Part 2: Experimental Determination of Solubility

In drug discovery, two types of solubility measurements are critical: thermodynamic and kinetic.[3][13] They answer different questions and are applied at different stages of the research and development process.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[14] It is a crucial parameter for lead optimization and formulation development, as it represents the maximum concentration achievable under equilibrium conditions.[6][14]

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[5] This high-throughput method is vital for early drug discovery to ensure compound concentrations in in vitro biological assays are not limited by insolubility, which could lead to false negatives.[3][5]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility.[3][14] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[14]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an incubator with agitation (e.g., thermomixer or vial roller system) at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[3][14]

  • Phase Separation: After incubation, remove the vial and let it stand to allow undissolved solids to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For added certainty, the supernatant can be passed through a low-binding filter (e.g., 0.45 µm PVDF).[4]

  • Quantification: Prepare a calibration curve using known concentrations of the test compound. Analyze the supernatant sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[3][4]

  • Calculation: The determined concentration represents the thermodynamic solubility, typically reported in µg/mL or µM.

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_quant Quantification A 1. Weigh 1-2 mg of This compound B 2. Add 1 mL of Buffer (e.g., PBS pH 7.4) A->B C 3. Incubate with agitation (24h @ 25°C) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect clear supernatant D->E F 6. Analyze concentration via HPLC-UV or LC-MS E->F

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry or UV Absorbance

This protocol describes a high-throughput method suitable for early screening, where a compound's propensity to precipitate from a DMSO-cosolvent solution is measured.[3]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.[15]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into multiple wells. It is common to prepare a serial dilution in DMSO across the plate to test a range of concentrations.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 98-195 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[5]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[3]

  • Detection & Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to control wells (buffer + DMSO only) indicates the formation of a precipitate.[3]

    • Direct UV / Filtration: Alternatively, filter the plate contents through a solubility filter plate.[5] Measure the UV absorbance of the filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared in an identical buffer/DMSO mixture to determine the concentration of the compound that remained in solution.

  • Calculation: The kinetic solubility is the highest concentration at which no precipitate is detected.

Workflow Diagram: Kinetic Solubility

G cluster_prep Preparation cluster_inc Incubation cluster_detect Detection A 1. Prepare 20 mM stock in 100% DMSO B 2. Dispense stock (e.g., 2µL) into 96-well plate A->B C 3. Add aqueous buffer (e.g., 98µL PBS) B->C D 4. Incubate with mixing (2h @ 25°C) C->D E 5. Measure precipitation via Nephelometry or Filtration-UV D->E

Caption: High-throughput method for kinetic solubility.

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format.

Table 1: Solubility Profile of this compound

Assay TypeSolvent/Buffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic0.1 M HCl (pH 1)25(Hypothetical Data)(Hypothetical Data)
ThermodynamicPBS (pH 7.4)25(Hypothetical Data)(Hypothetical Data)
KineticPBS (pH 7.4)25(Hypothetical Data)(Hypothetical Data)
ThermodynamicMethanol25(Hypothetical Data)(Hypothetical Data)
ThermodynamicDMSO25(Hypothetical Data)(Hypothetical Data)

Interpreting the Results:

  • A significant difference between kinetic and thermodynamic solubility is common. Often, kinetic solubility is higher due to the formation of a temporary supersaturated state. A large gap may signal a high risk of compound precipitation over time in biological assays.

  • Low thermodynamic solubility in physiological buffers (e.g., <10 µM) may indicate potential issues with oral absorption and may necessitate formulation strategies like salt formation or amorphous dispersions.

Conclusion

While specific solubility data for this compound requires experimental determination, its molecular structure provides a strong basis for predicting its behavior. As a moderately lipophilic carboxylic acid, it is expected to exhibit classic pH-dependent aqueous solubility and good solubility in polar organic solvents. By employing robust, validated protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their studies. The choice between the shake-flask method and a high-throughput kinetic assay should be driven by the specific question at hand—whether it relates to fundamental biopharmaceutical properties or suitability for in vitro screening. This guide provides the necessary framework and methodologies to confidently establish the complete solubility profile of this compound.

References

A Spectroscopic Guide to 3-Ethynyl-4-methylbenzoic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 3-ethynyl-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages advanced predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic carboxylic acid featuring both an ethynyl and a methyl substituent on the benzene ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization. Understanding the interplay of these substituents is key to interpreting the spectral data.

The presence of the carboxylic acid, methyl, and ethynyl groups will each manifest in specific regions of the NMR, IR, and MS spectra. The following sections will delve into the predicted spectral data and provide a detailed analysis of the expected peaks and fragmentation patterns.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, the methyl protons, and the acetylenic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1HCOOH
~8.10Singlet1HAr-H
~7.95Doublet1HAr-H
~7.40Doublet1HAr-H
~3.50Singlet1HC≡C-H
~2.50Singlet3HCH₃

Interpretation:

  • Carboxylic Acid Proton (COOH): A broad singlet is anticipated in the downfield region (δ 11.0-13.0 ppm) due to the acidic nature and hydrogen bonding of the carboxylic acid proton.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as distinct signals. The proton ortho to the carboxylic acid is expected to be the most deshielded. The coupling patterns (singlet and doublets) will depend on the specific coupling constants between the adjacent protons.

  • Acetylenic Proton (C≡C-H): A sharp singlet is predicted around δ 3.50 ppm, characteristic of a terminal alkyne proton.

  • Methyl Protons (CH₃): The three protons of the methyl group will appear as a singlet around δ 2.50 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~172.0COOH
~142.0Ar-C
~135.0Ar-C
~132.0Ar-C
~130.0Ar-C
~128.0Ar-C
~125.0Ar-C
~83.0C≡C-H
~80.0C≡C-H
~21.0CH₃

Interpretation:

  • Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (~172.0 ppm).

  • Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals in the region of δ 125.0-142.0 ppm. The carbons attached to the substituents will have characteristic chemical shifts.

  • Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group are predicted to appear in the range of δ 80.0-83.0 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will be observed at a characteristic upfield chemical shift of around δ 21.0 ppm.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 proc1 Fourier transform the FID proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale proc2->proc3 proc4 Integrate the signals (¹H) proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: General workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the signal from the internal standard. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch
~3200-2500Broad, StrongO-H stretch (carboxylic acid)
~2100Sharp, WeakC≡C stretch
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C stretch (aromatic)
~1300MediumC-O stretch
~900-650Medium-StrongC-H bend (aromatic)

Interpretation:

  • ≡C-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of the stretching vibration of the terminal acetylenic C-H bond.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C≡C Stretch: The carbon-carbon triple bond stretch is predicted to appear as a sharp, weak band around 2100 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: A medium intensity band around 1300 cm⁻¹ corresponds to the C-O stretching vibration of the carboxylic acid.

  • Aromatic C-H Bends: Out-of-plane C-H bending vibrations of the substituted benzene ring will appear as medium to strong bands in the 900-650 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a KBr pellet prep2 or a thin film acq1 Place sample in FTIR spectrometer acq2 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Perform background correction proc2 Identify and label significant peaks proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 3: General workflow for IR data acquisition.

  • Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: Place the sample (KBr pellet or thin film) in the sample holder of the FTIR spectrometer.

  • Data Acquisition: First, acquire a background spectrum of the empty sample compartment (or the pure KBr pellet). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, intensities, and shapes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
160High[M]⁺ (Molecular Ion)
143Medium[M - OH]⁺
132Medium[M - CO]⁺
115High[M - COOH]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 160, corresponding to the molecular weight of this compound (C₁₀H₈O₂).

  • [M - OH]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment ion at m/z 143.

  • [M - CO]⁺: Decarbonylation, the loss of a neutral carbon monoxide molecule, could lead to a fragment at m/z 132.

  • [M - COOH]⁺: The loss of the entire carboxylic acid group as a radical (•COOH) is a common fragmentation pathway for benzoic acids, leading to a significant peak at m/z 115.

  • [C₇H₇]⁺: The formation of the stable tropylium ion at m/z 91 is a characteristic fragmentation for toluene derivatives.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_acq Mass Analysis & Detection prep1 Dissolve sample in a suitable solvent prep2 Infuse into the ion source prep1->prep2 ion1 Electron Ionization (EI) ion2 or Electrospray Ionization (ESI) acq1 Separate ions based on m/z acq2 Detect ions acq1->acq2 cluster_prep cluster_prep cluster_ion cluster_ion cluster_prep->cluster_ion cluster_acq cluster_acq cluster_ion->cluster_acq

Discovery and synthesis of 3-Ethynyl-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-4-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Arylalkynoic Acids

In the landscape of modern medicinal chemistry and materials science, the rigid, linear geometry of the ethynyl group offers a powerful tool for molecular design. When incorporated into aromatic systems, it provides a versatile scaffold for constructing complex architectures. This compound is an exemplar of such a bifunctional building block, possessing both a reactive terminal alkyne and a modifiable carboxylic acid. This guide provides a comprehensive overview of its synthesis, grounded in established organometallic principles, and offers a field-proven protocol for its preparation. It is intended for researchers and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Retrosynthetic Analysis and Strategy

The molecular architecture of this compound suggests a primary disconnection at the aryl-alkyne C-C bond. This immediately points towards a palladium-catalyzed cross-coupling reaction, the most robust and widely adopted method for forming such bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, stands out as the premier strategy.[1][2][3]

Our retrosynthetic approach is as follows:

  • Target: this compound

  • Final Step Transformation: Saponification of a methyl ester. This is a strategic choice to protect the acidic carboxyl group, which would otherwise interfere with the basic conditions of the coupling reaction.

  • Key C-C Bond Formation: Sonogashira coupling between an iodinated benzoic acid ester and a protected or terminal alkyne.

  • Starting Materials: Methyl 3-iodo-4-methylbenzoate and a suitable alkyne source, such as ethynyltrimethylsilane (TMS-acetylene).

This strategy is visualized in the workflow diagram below.

G cluster_0 Retrosynthetic Analysis Target This compound Ester Methyl 3-ethynyl-4-methylbenzoate Target->Ester Saponification ArylHalide Methyl 3-iodo-4-methylbenzoate Ester->ArylHalide Sonogashira Coupling Alkyne Ethynyl Source (e.g., TMS-Acetylene) Ester->Alkyne Sonogashira Coupling

Caption: Retrosynthetic pathway for this compound.

The Core Mechanism: Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a sp² carbon of an aryl or vinyl halide and a sp carbon of a terminal alkyne.[3][4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[1][2]

The catalytic cycle involves two interconnected processes:

  • The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Methyl 3-iodo-4-methylbenzoate) to form a Pd(II) complex.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

  • The Copper Cycle:

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: The amine base removes the acidic terminal proton, forming a copper(I) acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.

The interplay between these two cycles allows the reaction to proceed efficiently under relatively mild conditions.[3]

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base (Amine) cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol details a two-step synthesis starting from Methyl 3-iodo-4-methylbenzoate.

Key Compound Properties
PropertyValueSource
Compound Name This compound-
CAS Number 1001203-03-7[5][6]
Molecular Formula C₁₀H₈O₂[5]
Molecular Weight 160.17 g/mol [5][7]
Appearance White to off-white solidInferred
Purity >98% (Typical)[7]
Step 1: Synthesis of Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate

Rationale: The Sonogashira coupling is performed on the methyl ester of the starting material to prevent the carboxylic acid from interfering with the basic reaction conditions. Ethynyltrimethylsilane is used as the alkyne source; the TMS group protects the terminal alkyne, preventing self-coupling, and is easily removed in a subsequent step or during workup.

Reagents & Equipment:

  • Methyl 3-iodo-4-methylbenzoate

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add Methyl 3-iodo-4-methylbenzoate (1.0 eq).

  • Catalyst Loading: Add Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and Copper(I) iodide (0.04 eq).

  • Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (3.0 eq). The mixture should be stirred to ensure dissolution.

  • Alkyne Addition: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

    • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate as a pure solid.

Step 2: Saponification to this compound

Rationale: This final step involves the hydrolysis of the methyl ester to the free carboxylic acid and the simultaneous deprotection of the trimethylsilyl group.

Reagents & Equipment:

  • Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1M or 2M

  • Standard glassware for reaction, filtration, and drying

Procedure:

  • Dissolution: Dissolve the product from Step 1 in methanol or a THF/water mixture in a round-bottom flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the organic solvent (methanol or THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidification: Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the final product should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to afford this compound.

Conclusion and Outlook

The synthesis of this compound is reliably achieved through a two-step sequence centered around the powerful Sonogashira cross-coupling reaction. This method provides a high-yielding and robust pathway to a valuable bifunctional building block. The terminal alkyne handle is primed for further transformations such as "click" chemistry (cycloadditions), further couplings, or polymerization, while the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. This versatility makes this compound a strategic intermediate for developing novel pharmaceuticals, functional polymers, and advanced organic materials.

References

An In-depth Technical Guide to 3-Ethynyl-4-methylbenzoic Acid and Its Derivatives: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynyl-4-methylbenzoic acid is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a modifiable carboxylic acid on a substituted phenyl ring, offers a powerful scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and derivatization potential. We delve into the causality behind synthetic strategies, focusing on the robust Sonogashira coupling for the introduction of the ethynyl group. Furthermore, we explore the profound impact of this scaffold in drug development, exemplified by its incorporation into potent kinase inhibitors for targeted cancer therapy. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of this pivotal chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis and drug discovery, the efficiency of molecular construction is paramount. Building blocks that offer dual functionality—allowing for orthogonal chemical modifications—are invaluable assets. This compound (CAS: 1001203-03-7) represents a prime example of such a strategic molecule.[1][2]

The molecule's value is rooted in two key functional groups:

  • The Terminal Alkyne: This group is not merely a structural element but a highly versatile chemical handle. Its linear geometry and sp-hybridized carbons provide unique steric and electronic properties. It is a cornerstone for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, and it is the key reactant in the Nobel Prize-winning "click chemistry" (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC).[3] In medicinal chemistry, terminal alkynes can act as pharmacophores, forming critical interactions with biological targets.

  • The Carboxylic Acid: This group provides a site for forming stable amide or ester linkages, which are fundamental in drug design for modulating properties like solubility, cell permeability, and target engagement. The ability to convert the carboxylic acid into amides is particularly crucial for creating compounds that can mimic peptide bonds or engage in specific hydrogen bonding patterns within an enzyme's active site.

This guide will systematically explore the synthesis and reactivity of this scaffold, culminating in a case study on its application in the development of next-generation cancer therapeutics.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound3-Iodo-4-methylbenzoic acid (Precursor)4-Methylbenzoic acid (Analogue)
CAS Number 1001203-03-7[4]82998-57-099-94-5[5]
Molecular Formula C₁₀H₈O₂[4]C₈H₇IO₂C₈H₈O₂[5]
Molecular Weight 160.17 g/mol [4]262.04 g/mol 136.15 g/mol [5]
Melting Point (°C) Data not available210 - 212180 - 182[6]
Boiling Point (°C) Data not availableData not available274 - 275[6]
Appearance Inferred: White to off-white solidSolidWhite crystalline solid[5]
Spectral Data Interpretation (Predicted)
  • ¹H NMR:

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.2 ppm). The proton ortho to the carboxylic acid and adjacent to the ethynyl group would likely be the most deshielded.

    • Alkyne Proton (1H): A sharp singlet around 3.0-3.5 ppm.

    • Methyl Protons (3H): A sharp singlet around 2.3-2.5 ppm.

    • Carboxylic Acid Proton (1H): A broad singlet, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR:

    • Carboxylic Carbon: A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Six distinct signals in the 120-140 ppm range. The carbon attached to the carboxylic acid (C1) and the methyl group (C4) would be quaternary and show distinct shifts.

    • Alkyne Carbons: Two signals in the 75-85 ppm range. The terminal alkyne carbon (≡C-H) would typically be at a slightly lower chemical shift than the internal alkyne carbon (Ar-C≡).

    • Methyl Carbon: A signal in the aliphatic region, around 20-22 ppm.

Synthesis and Key Reactions

The most logical and industrially scalable approach to synthesizing this compound is through a palladium and copper co-catalyzed Sonogashira coupling reaction, starting from an iodinated precursor.[4]

Synthetic Workflow

The causality behind this synthetic choice is clear: the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-bromine or carbon-chlorine bond, allowing for milder reaction conditions and higher yields. The synthesis proceeds in two main stages: the coupling reaction followed by hydrolysis of the ester to the free carboxylic acid.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Deprotection & Hydrolysis Start Methyl 3-iodo-4-methylbenzoate Reagent1 Ethynyltrimethylsilane (TMSA) Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (Base/Solvent) Start->Reagent1 1. Intermediate Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate Reagent1->Intermediate Reagent2 Potassium Carbonate (K₂CO₃) Methanol (Solvent) Intermediate->Reagent2 2. Intermediate2 Methyl 3-ethynyl-4-methylbenzoate Reagent2->Intermediate2 Reagent3 Sodium Hydroxide (NaOH) Methanol/Water Intermediate2->Reagent3 3. FinalProduct This compound Reagent3->FinalProduct

Caption: A robust two-stage workflow for synthesizing the target compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Sonogashira couplings on aryl iodides and subsequent ester hydrolysis.[4][10] Trustworthiness: This self-validating system requires monitoring by Thin Layer Chromatography (TLC) at each stage to ensure reaction completion before proceeding.

Stage 1: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

  • Inert Atmosphere: To a dry Schlenk flask, add methyl 3-iodo-4-methylbenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with dry nitrogen or argon gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Base Addition: Add anhydrous triethylamine (a sufficient volume to dissolve the starting material) via syringe. The amine acts as both the solvent and the base required to neutralize the HI generated during the reaction.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture. Using a silyl-protected alkyne prevents self-coupling and is generally easier to handle than acetylene gas.

  • Reaction: Stir the reaction mixture at 60 °C under the inert atmosphere. Monitor the reaction progress by TLC until the starting iodide is fully consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts. Concentrate the filtrate under reduced pressure. The crude product is methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

Stage 2: Deprotection and Hydrolysis

  • Silyl Deprotection: Dissolve the crude product from Stage 1 in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours. The mild base selectively cleaves the trimethylsilyl group. Monitor by TLC for the formation of methyl 3-ethynyl-4-methylbenzoate.

  • Hydrolysis: To the same reaction mixture, add an aqueous solution of sodium hydroxide (5.0 eq). Heat the mixture to 40 °C and stir for 2-3 hours until TLC analysis indicates complete conversion of the ester to the carboxylate salt.[4]

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~2. A precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of hexane to remove non-polar impurities. Dry the solid under high vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The true potential of the this compound scaffold is realized when it is incorporated into biologically active molecules. The ethynylphenyl motif is a privileged structure in the design of kinase inhibitors, where the alkyne can form key interactions in the ATP-binding pocket.

A compelling example is the development of AKE-72, a potent pan-BCR-ABL inhibitor designed for the treatment of Chronic Myeloid Leukemia (CML), including against the notoriously drug-resistant T315I "gatekeeper" mutant.[11] While AKE-72 is a benzamide derivative, its core structure highlights the utility of the 3-ethynylphenyl moiety.

Target: The BCR-ABL Oncoprotein

BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL (Constitutively Active Kinase) ras RAS bcr_abl->ras P pi3k PI3K bcr_abl->pi3k P stat5 STAT5 bcr_abl->stat5 P raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Transcription: - Cell Proliferation - Survival - Anti-Apoptosis erk->proliferation akt AKT pi3k->akt akt->proliferation stat5->proliferation inhibitor AKE-72 (Derivative of Scaffold) inhibitor->bcr_abl Inhibits ATP Binding

Caption: BCR-ABL signaling pathway and the point of inhibition by targeted therapy.
Structure-Activity Relationship (SAR) and Derivative Design

The development of AKE-72 demonstrates a classic medicinal chemistry strategy. The core scaffold, a 3-ethynylbenzamide, was systematically modified to enhance potency and overcome resistance.[11]

  • Scaffold Core: The 3-ethynyl group is crucial. It projects into a hydrophobic pocket of the kinase domain.

  • Amide Linkage: The amide derived from the benzoic acid provides a rigid connection and participates in hydrogen bonding with the kinase hinge region.

  • Tail Group Modification: The original lead compound had a morpholine group. Replacing this with a (4-ethylpiperazin-1-yl)methyl group, a "privileged" moiety known to improve pharmacokinetic properties and potency in kinase inhibitors, resulted in AKE-72. This new derivative showed dramatically improved inhibitory activity against the T315I mutant (IC₅₀ = 9 nM).[11]

This case study underscores the "causality" in drug design: the initial scaffold provides the correct geometry and key binding interactions, while rational, iterative modifications of peripheral groups fine-tune the compound's properties to achieve the desired therapeutic profile. The this compound core is an ideal starting point for such endeavors.

Future Perspectives and Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation. Its dual reactivity allows for its seamless integration into diverse synthetic workflows, from materials science to pharmaceutical development.

Future directions for this scaffold include:

  • Bioorthogonal Chemistry: Derivatizing the alkyne into probes for "click" chemistry to visualize biological processes or for targeted drug delivery systems.

  • Fragment-Based Drug Discovery (FBDD): Using the core as a foundational fragment to screen against a wide range of biological targets.

  • Materials Science: Employing the rigid, linear nature of the ethynyl group to construct novel polymers, liquid crystals, or metal-organic frameworks (MOFs).[12]

References

A Senior Application Scientist's Guide to Ethynylated Benzoic Acids: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethynylated benzoic acids represent a class of small molecules that have emerged as exceptionally versatile building blocks in modern chemical and biological research. The unique juxtaposition of a carboxylic acid handle and a terminal alkyne on an aromatic scaffold provides a powerful toolkit for researchers in drug discovery, materials science, and chemical biology. The carboxylic acid offers a classical site for conjugation via amidation or esterification, while the sterically accessible and reactive ethynyl group serves as a gateway to a host of powerful transformations, most notably palladium-catalyzed cross-coupling and bioorthogonal "click" chemistry. This guide provides an in-depth perspective on the synthesis, core properties, and strategic applications of these compounds, grounded in field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

The Ethynyl-Benzoyl Moiety: A Privileged Scaffold in Modern Chemistry

The power of ethynylated benzoic acids lies in their inherent bifunctionality. This dual reactivity allows for the sequential or orthogonal construction of complex molecular architectures, making them indispensable tools.[1]

  • The Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry. It can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and, critically, serves as a reliable anchor point for derivatization into amides, esters, and other functional groups.[2] This allows for the straightforward attachment of the scaffold to proteins, polymers, or other small molecules.

  • The Terminal Alkyne: The C-C triple bond is a high-energy, linear functional group that is relatively rare in biological systems, rendering it an ideal handle for specific and controlled chemical reactions. Its reactivity is dominated by two key transformations:

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira): This allows for the formation of C(sp)-C(sp²) bonds, linking the benzoic acid scaffold to various aryl or vinyl halides.[3][4]

    • Cycloaddition Reactions (e.g., Click Chemistry): The alkyne is a key partner in the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring, effectively "clicking" two molecular entities together with high efficiency and specificity.[5][6]

This combination of a classical conjugation handle and a modern bioorthogonal group on a rigid aromatic platform underpins its widespread adoption in advanced research fields.

Synthetic Strategies and Practical Considerations

The reliable synthesis of ethynylated benzoic acids is paramount for their application. The most robust and widely adopted method is the Sonogashira cross-coupling reaction.[3]

Core Synthesis: The Sonogashira Coupling

The Sonogashira reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[7] For synthesizing 4-ethynylbenzoic acid, a common starting point is a halogenated benzoic acid derivative.

A frequent and effective strategy involves starting with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling and other side reactions. The TMS protecting group is then easily removed under basic conditions.[1][8]

G cluster_0 Synthesis Workflow for 4-Ethynylbenzoic Acid A Start: 4-Bromobenzoic acid derivative (e.g., Methyl 4-bromobenzoate) C Sonogashira Coupling Catalysts: Pd(PPh3)2Cl2, CuI Base: Amine (e.g., TEA) A->C B Reactant: Trimethylsilylacetylene (TMSA) B->C D Intermediate: Methyl 4-((trimethylsilyl)ethynyl)benzoate C->D C-C Bond Formation E Deprotection Base (e.g., KOH or K2CO3) in Methanol D->E TMS Removal F Saponification & Acidic Workup (e.g., HCl) E->F G Final Product: 4-Ethynylbenzoic Acid F->G Hydrolysis of Ester

Caption: General workflow for synthesizing 4-ethynylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

This protocol describes a common lab-scale synthesis adapted from literature procedures.[1][9] The causality behind each step is explained to ensure a self-validating and reproducible system.

Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate with Trimethylsilylacetylene

  • Rationale: We start with the methyl ester of the benzoic acid to protect the acidic proton, which would otherwise interfere with the basic conditions of the coupling reaction. An iodo-substituted arene is chosen over a bromo-analogue as it is generally more reactive in palladium-catalyzed couplings, allowing for milder reaction conditions.

  • To a dry, nitrogen-flushed Schlenk flask, add methyl 4-iodobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.01 eq).

  • Add anhydrous triethylamine (TEA) as both the base and solvent. The base is crucial for deprotonating the terminal alkyne in the catalytic cycle.

  • Degas the mixture with nitrogen for 15 minutes to remove oxygen, which can poison the palladium catalyst.

  • Add trimethylsilylacetylene (1.2 eq) dropwise. The excess ensures the complete consumption of the aryl iodide.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and ammonium salts. Concentrate the filtrate under reduced pressure. The crude product is methyl 4-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection and Saponification

  • Rationale: A single step using a strong base can both cleave the silyl protecting group and hydrolyze the methyl ester to the desired carboxylic acid.

  • Dissolve the crude intermediate from Step 1 in a mixture of methanol and a 4% aqueous potassium hydroxide (KOH) solution.[9]

  • Reflux the mixture overnight. The elevated temperature ensures both reactions go to completion.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with 6N HCl.[9] This protonates the carboxylate, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-ethynylbenzoic acid as a solid.[9]

Core Properties and Characterization

The synthesized ethynylated benzoic acids should be thoroughly characterized to confirm their identity and purity.

Property4-Ethynylbenzoic Acid2-Ethynylbenzoic Acid3-Ethynylbenzoic AcidReference
CAS Number 10602-00-333578-00-650749-65-0[10][11][12]
Molecular Formula C₉H₆O₂C₉H₆O₂C₉H₆O₂[13]
Molecular Weight 146.14 g/mol 146.14 g/mol 146.14 g/mol [11][13]
Appearance Light yellow to orange solidWhite to off-white solidOff-white solid[9]
Melting Point ~200 °C~115-118 °C~148-151 °C

Standard characterization methods include ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and HPLC to assess purity.

Core Applications in Drug Discovery

The unique structure of ethynylated benzoic acids makes them powerful tools for addressing key challenges in drug development.

As a Bioorthogonal Handle: Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The CuAAC reaction is the quintessential example.[14] An ethynylated benzoic acid can be incorporated into a molecule of interest (e.g., a drug candidate, a fluorescent probe). This molecule can then be "clicked" onto a biological target or another molecule that has been tagged with an azide group.

G cluster_0 Click Chemistry Workflow A Molecule A (with Ethynyl-Benzoic Acid) C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) A->C B Molecule B (with Azide group) B->C D Clicked Product (Stable Triazole Linkage) C->D CuAAC Reaction

Caption: Conceptual workflow of a CuAAC "click" reaction.

This strategy is widely used for:

  • Target Identification: Attaching an alkyne-bearing drug to an azide-functionalized resin to pull down its protein targets from a cell lysate.

  • Fluorescent Labeling: Clicking a fluorescent probe onto a biological molecule for imaging applications.[15]

  • Drug Conjugation: Linking a cytotoxic drug to a targeting antibody (Antibody-Drug Conjugate).

As a Rigid Linker: PROTACs and Molecular Scaffolding

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own protein disposal machinery to destroy specific target proteins.[16] A PROTAC consists of a "warhead" that binds the target protein and an "anchor" that binds an E3 ubiquitin ligase, connected by a chemical linker.[17]

The linker is not merely a spacer; its length, rigidity, and composition are critical for the PROTAC's efficacy.[17] The ethynyl-benzoyl unit provides a rigid, linear component that helps to control the spatial orientation of the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[18]

G cluster_0 PROTAC Mechanism PROTAC Warhead Linker (e.g., containing Ethynyl-Benzoyl) E3 Ligase Ligand Ternary Ternary Complex (POI-PROTAC-E3) POI Protein of Interest (POI) POI->PROTAC:warhead E3 E3 Ligase E3->PROTAC:anchor Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Role of a PROTAC in forming a ternary complex for degradation.

Advanced Applications in Materials Science

Beyond drug discovery, the reactive handles of ethynylated benzoic acids make them valuable monomers in materials science.

  • Polymers and Dendrimers: They can be used to synthesize dendritic helical poly(phenylacetylene)s.[9]

  • Photosensitizers: They serve as precursors for preparing zinc porphyrins used in dye-sensitized solar cells (DSSCs), where the benzoic acid group anchors the molecule to the semiconductor surface.[9]

Biophysical Characterization of Interactions

Synthesizing a novel compound is only the first step. For drug development professionals, quantifying its interaction with the intended biological target is crucial. A variety of biophysical techniques can be employed to study these protein-ligand interactions.[19][20]

TechniquePrincipleKey Information ProvidedThroughput
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKd (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n)Low
Surface Plasmon Resonance (SPR) Detects changes in refractive index as molecules bind to a sensor surfaceK_d, k_on (association rate), k_off (dissociation rate)Medium-High
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon bindingBinding site mapping, structural changes, K_dLow
Mass Spectrometry (MS) Measures the mass-to-charge ratio of protein-ligand complexes under native conditionsBinding stoichiometry, K_d, identification of binding partnersHigh
Differential Scanning Fluorimetry (DSF) Measures changes in protein thermal stability upon ligand bindingLigand binding confirmation, relative affinityHigh

The choice of technique depends on the specific question being asked, the amount of material available, and the required throughput.[20] Often, a combination of methods is used to build a comprehensive understanding of the interaction.[21]

Conclusion

Ethynylated benzoic acids are far more than simple chemical intermediates; they are strategic enablers of cutting-edge research. Their predictable synthesis and orthogonal reactivity provide a reliable platform for innovation in fields from targeted protein degradation to advanced materials. For the modern researcher, a thorough understanding of how to synthesize, modify, and apply these scaffolds is essential for developing next-generation therapeutics and technologies.

References

A Technical Guide to the Research Applications of 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynyl-4-methylbenzoic acid is a bespoke chemical scaffold poised for significant utility across a spectrum of scientific disciplines. This guide delineates its potential applications, underpinned by the unique interplay of its constituent functional groups: a terminal alkyne, a carboxylic acid, and a methyl-substituted aromatic ring. We will explore its role as a versatile building block in medicinal chemistry for the generation of novel therapeutics and bioorthogonal probes. Furthermore, its utility in materials science as a precursor to functional polymers and metal-organic frameworks (MOFs) will be discussed. Finally, we will delve into its synthetic versatility, highlighting its application in the construction of complex heterocyclic systems and as a partner in powerful cross-coupling reactions. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this multifaceted molecule.

Molecular Architecture and Strategic Advantages

This compound presents a unique trifecta of functional groups on a stable aromatic core. The strategic positioning of the ethynyl, carboxyl, and methyl groups imparts a distinct reactivity profile, making it a highly valuable, yet underutilized, building block in synthetic chemistry.

  • The Terminal Alkyne: This group is a gateway to a host of powerful and selective chemical transformations. It is most notably a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and strain-promoted azide-alkyne cycloaddition (SPAAC), which are foundational reactions in bioconjugation, drug discovery, and materials science. The ethynyl group can also participate in Sonogashira coupling, C-H activation, and various cyclization reactions.

  • The Carboxylic Acid: This versatile functional group can act as a hydrogen bond donor and acceptor, and it is ionizable at physiological pH, which can be leveraged to tune the pharmacokinetic properties of drug candidates. It is also a key anchoring group for the formation of metal-organic frameworks (MOFs) and can be readily converted into a wide array of other functional groups, such as esters, amides, and acid halides.

  • The 4-Methyl Group: This group provides steric bulk and electronic modulation of the aromatic ring. In a medicinal chemistry context, the methyl group can be used to probe steric pockets in protein binding sites and can influence the metabolic stability and lipophilicity of a molecule.

The interplay of these groups on a single molecule allows for orthogonal chemical modifications, enabling the stepwise and controlled construction of complex molecular architectures.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents and chemical biology tools.

A Scaffold for Novel Therapeutics via Click Chemistry

The presence of the terminal alkyne allows for the rapid and efficient generation of diverse compound libraries using click chemistry. By reacting this compound with a library of organic azides, a vast array of 1,2,3-triazole-containing compounds can be synthesized. The resulting triazole ring is a bioisostere for the amide bond and is known to participate in favorable interactions with biological targets.

  • Stock Solution Preparation: Prepare a 1 M stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Array of Azides: In a 96-well plate, dispense an equimolar amount of a diverse library of organic azides into each well.

  • Reaction Mixture: To each well, add the this compound stock solution, followed by the catalyst system. A typical system would be copper(II) sulfate and a reducing agent like sodium ascorbate in a solvent mixture such as t-BuOH/H₂O.

  • Incubation: Seal the plate and allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours.

  • Work-up and Analysis: Upon completion, the reaction mixtures can be diluted and directly analyzed by high-throughput techniques such as LC-MS to confirm product formation and purity.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Organic Azide Library (R-N3) Organic Azide Library (R-N3) Organic Azide Library (R-N3)->Reaction Mixture CuSO4 / Na-Ascorbate CuSO4 / Na-Ascorbate CuSO4 / Na-Ascorbate->Reaction Mixture t-BuOH / H2O t-BuOH / H2O t-BuOH / H2O->Reaction Mixture 1,2,3-Triazole Library 1,2,3-Triazole Library Reaction Mixture->1,2,3-Triazole Library Click Reaction

Caption: Workflow for High-Throughput Synthesis of a Triazole Library.

Bioorthogonal Labeling and Imaging

The terminal alkyne of this compound can serve as a bioorthogonal handle for the labeling and visualization of biomolecules in living systems. This approach, known as bioorthogonal chemistry, allows for the study of biological processes in their native environment without causing significant perturbation.

For example, this compound could be metabolically incorporated into cellular components or conjugated to a biomolecule of interest. Subsequent reaction with a fluorescently labeled azide via click chemistry would allow for the visualization of the target biomolecule by fluorescence microscopy.

Applications in Materials Science

The rigid structure and reactive handles of this compound make it a promising candidate for the construction of advanced materials with tailored properties.

Building Block for Functional Polymers

The ethynyl group can be polymerized through various methods, such as Glaser coupling, to produce conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be used to tune the solubility and processing characteristics of the resulting polymers.

Component of Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid of this compound can act as the coordinating group to the metal centers, while the ethynyl group would be oriented within the pores of the MOF. This allows for post-synthetic modification of the MOF by reacting the alkyne with other molecules, enabling the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.

G cluster_0 Components cluster_1 Assembly cluster_2 Initial Product cluster_3 Post-Synthetic Modification cluster_4 Final Product This compound (Linker) This compound (Linker) Solvothermal Synthesis Solvothermal Synthesis This compound (Linker)->Solvothermal Synthesis Metal Ions (Nodes) Metal Ions (Nodes) Metal Ions (Nodes)->Solvothermal Synthesis Ethynyl-Functionalized MOF Ethynyl-Functionalized MOF Solvothermal Synthesis->Ethynyl-Functionalized MOF Click Reaction with Azide-Probe Click Reaction with Azide-Probe Ethynyl-Functionalized MOF->Click Reaction with Azide-Probe Functionalized MOF Functionalized MOF Click Reaction with Azide-Probe->Functionalized MOF

Caption: Synthesis and Post-Synthetic Modification of a MOF.

Synthetic Utility

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex molecules.

Precursor to Complex Heterocyclic Systems

The ortho-relationship between the ethynyl and carboxylic acid groups is a well-established precursor for the synthesis of various heterocyclic scaffolds, such as isocoumarins and their derivatives. These motifs are present in numerous natural products and pharmaceutically active compounds.

  • Solubilization: Dissolve this compound in a suitable solvent, such as acetonitrile.

  • Cyclization Catalyst: Add a catalyst, such as a gold or palladium salt, to the solution.

  • Hydration/Cyclization: The reaction is typically initiated by the addition of water or an alcohol, which attacks the alkyne, followed by intramolecular cyclization of the carboxylic acid onto the activated alkyne.

  • Heating: The reaction mixture is heated to drive the cyclization to completion.

  • Purification: The resulting isocoumarin derivative is purified by standard techniques, such as column chromatography.

Sonogashira Coupling for Extended Aromatic Systems

The terminal alkyne can readily participate in Sonogashira cross-coupling reactions with aryl or vinyl halides. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the synthesis of complex, conjugated aromatic systems that are of interest in materials science and medicinal chemistry.

Conclusion

This compound is a molecule of significant synthetic potential. Its unique combination of reactive functional groups on a stable aromatic core provides a versatile platform for innovation across multiple scientific disciplines. From the rapid generation of diverse compound libraries for drug discovery to the construction of advanced functional materials, the applications of this molecule are limited only by the creativity of the researchers who employ it. This guide has provided a comprehensive overview of its potential, and it is our hope that it will inspire new avenues of research and discovery.

Methodological & Application

Synthesis of 3-Ethynyl-4-methylbenzoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-ethynyl-4-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible method centered around a Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a carboxylic acid. This unique combination of reactive handles makes it a highly versatile intermediate for the construction of complex molecular architectures. The ethynyl group can participate in a wide range of transformations, including click chemistry, further cross-coupling reactions, and cycloadditions. The carboxylic acid moiety allows for esterification, amidation, and other modifications, enabling its incorporation into a diverse array of target molecules.

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a powerful means of forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically between an aryl halide and a terminal alkyne.[3][4][5] Our protocol utilizes a commercially available or readily synthesized 3-halo-4-methylbenzoic acid derivative and trimethylsilylacetylene, followed by a deprotection step to yield the desired product.

Reaction Scheme

The overall synthetic strategy involves two key steps:

  • Sonogashira Coupling: A 3-halo-4-methylbenzoic acid ester is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

  • Hydrolysis/Deprotection: The resulting trimethylsilyl-protected ethynyl compound is then subjected to basic hydrolysis to simultaneously cleave the ester and the silyl protecting group, affording the final this compound.

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W.CAS No.SupplierNotes
Methyl 3-iodo-4-methylbenzoateC9H9IO2276.0790347-66-3Commercially AvailableStarting material. 3-Bromo derivative can also be used.
TrimethylsilylacetyleneC5H10Si98.221066-54-2Commercially AvailableHighly flammable and volatile liquid. Handle with care.[6][7][8][9]
Bis(triphenylphosphine)palladium(II) dichlorideC36H30Cl2P2Pd701.9013965-03-2Commercially AvailableCatalyst.
Copper(I) iodideCuI190.457681-65-4Commercially AvailableCo-catalyst.
Triethylamine(C2H5)3N101.19121-44-8Commercially AvailableBase and solvent. Should be freshly distilled.
Tetrahydrofuran (THF)C4H8O72.11109-99-9Commercially AvailableAnhydrous, reaction solvent.
Sodium HydroxideNaOH40.001310-73-2Commercially AvailableFor hydrolysis.
MethanolCH3OH32.0467-56-1Commercially AvailableSolvent for hydrolysis.
Hydrochloric Acid (HCl)HCl36.467647-01-0Commercially AvailableFor acidification.
Ethyl AcetateC4H8O288.11141-78-6Commercially AvailableFor extraction.
Brine (saturated NaCl solution)NaCl(aq)--Prepared in-houseFor washing.
Anhydrous Magnesium SulfateMgSO4120.377487-88-9Commercially AvailableFor drying organic layers.
Step 1: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate with Trimethylsilylacetylene

This step involves the crucial carbon-carbon bond formation. The choice of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the coupling of the aryl iodide with the terminal alkyne.[1][2][10] Triethylamine acts as both a base and a solvent in this reaction.

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-iodo-4-methylbenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (volume ratio dependent on scale, typically 2:1).

  • To the stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate. This crude product is often of sufficient purity for the next step.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Dry Flask Reagents Add Methyl 3-iodo-4-methylbenzoate, PdCl2(PPh3)2, CuI Start->Reagents Inert Evacuate & Backfill with N2/Ar Reagents->Inert Solvents Add Anhydrous THF & Triethylamine Inert->Solvents Alkyne Add Trimethylsilylacetylene Solvents->Alkyne Heat Heat to 60 °C (4-6 hours) Alkyne->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Dilute with EtOAc & Filter through Celite Cool->Filter Wash Wash with H2O & Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product1 Crude Methyl 3-((trimethylsilyl)ethynyl) -4-methylbenzoate Concentrate->Product1

Caption: Workflow for the Sonogashira Coupling Step.

Step 2: Hydrolysis and Deprotection

This step serves a dual purpose: the sodium hydroxide in methanol facilitates the saponification of the methyl ester to the corresponding carboxylate salt and also cleaves the trimethylsilyl (TMS) protecting group from the alkyne. Acidic workup then protonates the carboxylate to yield the final product.

Procedure:

  • Dissolve the crude methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate in methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Hydrolysis_Workflow cluster_reaction Hydrolysis & Deprotection cluster_workup Work-up & Isolation Start Dissolve Crude Product in Methanol Base Add Aqueous NaOH Start->Base Stir Stir at RT (2-3 hours) Base->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Remove Methanol in vacuo Monitor->Concentrate Reaction Complete Wash Dilute with H2O & Wash with Et2O Concentrate->Wash Acidify Cool & Acidify with HCl Wash->Acidify Filter Collect Precipitate by Filtration Acidify->Filter Dry Wash with Cold H2O & Dry under Vacuum Filter->Dry Product2 This compound Dry->Product2

Caption: Workflow for the Hydrolysis and Deprotection Step.

Safety Precautions

  • Trimethylsilylacetylene: This reagent is highly flammable and volatile.[6][7][8][9] All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. Expected signals include those for the aromatic protons, the methyl group, the acetylenic proton, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C≡C triple bond (around 2100 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and the O-H of the carboxylic acid (broad peak around 3000 cm⁻¹).[11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Sonogashira coupling Inactive catalystUse fresh catalyst. Ensure the reaction is carried out under strictly inert conditions.
Insufficiently dry solventsUse freshly distilled or commercially available anhydrous solvents.
Poor quality of triethylamineUse freshly distilled triethylamine.
Incomplete hydrolysis/deprotection Insufficient reaction time or baseIncrease the reaction time or the amount of sodium hydroxide. Gentle heating may be required.
Product is an oil or difficult to crystallize Impurities presentPurify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of this compound. The use of the Sonogashira cross-coupling reaction ensures a high-yielding and versatile approach. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors.

References

Application Notes and Protocols for Reactions with 3-Ethynyl-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the demand for versatile molecular scaffolds is insatiable. 3-Ethynyl-4-methylbenzoic acid emerges as a compound of significant interest, embodying a powerful combination of functionalities within a single, compact structure. Its rigid, rod-like alkyne moiety offers a gateway to a plethora of transformations, most notably the Nobel Prize-winning "click chemistry" and the robust Sonogashira cross-coupling reaction. Simultaneously, the carboxylic acid group provides a handle for classical derivatization, such as esterification and amidation, enabling its incorporation into a wide array of larger molecular architectures. The strategic placement of the methyl group subtly influences the electronic properties and solubility of the molecule and its derivatives.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental considerations and detailed protocols for leveraging the reactivity of this compound. The methodologies presented herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to empower the user to confidently apply and modify these procedures to suit their specific research needs.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations of a reagent is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1001203-03-7[1]
Molecular Formula C₁₀H₈O₂[1]
Molecular Weight 160.17 g/mol [1]
Appearance Off-white to pale yellow solidGeneral Observation
Solubility Soluble in methanol, DMF, DMSO, ethyl acetate; sparingly soluble in waterGeneral Chemical Principles

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust. A comprehensive review of the Safety Data Sheet (SDS) is recommended before commencing any experimental work.

Core Applications and Reaction Protocols

The dual functionality of this compound allows for a diverse range of chemical transformations. This section will focus on two of the most powerful and widely utilized reactions involving the ethynyl group: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Additionally, protocols for the derivatization of the carboxylic acid moiety are provided.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. For this compound, this reaction allows for the extension of the conjugated system, a key strategy in the development of organic electronics and biologically active molecules.

Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details the coupling of this compound with 4-iodoanisole to yield 3-((4-methoxyphenyl)ethynyl)-4-methylbenzoic acid.

Materials and Reagents:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) (9:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-iodoanisole (1.1 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add 10 mL of a 9:1 mixture of anhydrous THF and DMF, followed by triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to afford the desired product.

Expected Characterization of 3-((4-methoxyphenyl)ethynyl)-4-methylbenzoic acid:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons of both rings, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Diagnostic peaks for the two alkyne carbons will be present in the 80-100 ppm region.

  • IR (KBr): A peak around 2200-2250 cm⁻¹ (C≡C stretch) and a broad O-H stretch for the carboxylic acid.

  • MS (ESI-): [M-H]⁻ corresponding to the molecular weight of the product.

Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst - CuI setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent and Amine Base setup->solvent heat Heat and Stir (e.g., 60 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Concentrate monitor->quench extract Aqueous Work-up (EtOAc, NH4Cl, Brine) quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Generalized workflow for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[4][5] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole, is the most prominent example.[6][7] This reaction is exceptionally valuable in bioconjugation, drug discovery, and materials science for its reliability and biocompatibility under aqueous conditions.[8]

Protocol 2: CuAAC Reaction of this compound with Benzyl Azide

This protocol describes the synthesis of 1-(benzyl)-4-(4-methyl-3-carboxyphenyl)-1H-1,2,3-triazole.

Materials and Reagents:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (1:1 v/v)

  • Standard laboratory glassware

Experimental Procedure:

  • Solution Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and benzyl azide (1.1 mmol, 1.1 equiv.) in 10 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and acidify with 1M HCl to a pH of ~2. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure triazole product.

Expected Characterization of 1-(benzyl)-4-(4-methyl-3-carboxyphenyl)-1H-1,2,3-triazole:

  • ¹H NMR: A new singlet for the triazole proton will appear around 8.0-8.5 ppm. Signals for the benzyl group (a singlet for the CH₂ and aromatic protons) will also be present.

  • ¹³C NMR: Diagnostic peaks for the triazole ring carbons will be observed.

  • IR (KBr): The alkyne C≡C stretch will be absent. A broad O-H stretch for the carboxylic acid will be present.

  • MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.

Logical Flow for CuAAC Reaction:

CuAAC_Workflow start Start reagents Dissolve Alkyne and Azide in t-BuOH/H₂O start->reagents catalyst Add Sodium Ascorbate and CuSO₄ solution reagents->catalyst reaction Stir at Room Temperature catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Acidify with HCl to Precipitate Product monitor->workup isolate Filter and Wash Solid workup->isolate purify Recrystallize isolate->purify end Final Product purify->end

Caption: Step-by-step workflow for the CuAAC "Click" reaction.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily transformed into esters and amides, which is crucial for its application as a linker or for modulating the physicochemical properties of the final molecule.

Protocol 3: Fischer Esterification to Methyl 3-Ethynyl-4-methylbenzoate

This protocol describes a classic acid-catalyzed esterification.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in 10 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.[9]

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.

Protocol 4: Amide Coupling with Benzylamine using HATU

This protocol utilizes a modern coupling reagent for efficient amide bond formation.[10]

Materials and Reagents:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 mmol, 1.1 equiv.) and DIPEA (2.5 mmol, 2.5 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.05 mmol, 1.05 equiv.) and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. The protocols detailed in this application note provide a solid foundation for its use in Sonogashira coupling, CuAAC "click" chemistry, and derivatization of its carboxylic acid functionality. The inherent modularity of these reactions, combined with the bifunctional nature of the starting material, opens up a vast chemical space for exploration by researchers in drug discovery, materials science, and beyond. Careful adherence to the outlined procedures and safety precautions will enable the successful synthesis of novel and complex molecular architectures.

References

Application Notes and Protocols: 3-Ethynyl-4-methylbenzoic Acid as a Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 3-Ethynyl-4-methylbenzoic acid is a bifunctional scaffold of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure uniquely combines a terminal alkyne and a carboxylic acid on a rigid aromatic ring. These two functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications. The terminal alkyne is a gateway to powerful transformations such as Sonogashira cross-coupling and azide-alkyne cycloaddition ("Click Chemistry"), while the carboxylic acid provides a handle for amide bond formation and esterification.[1] This guide provides an in-depth exploration of this compound, presenting its core properties, key synthetic transformations, and detailed, field-proven protocols to empower its application in research and development.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Properties Summary
PropertyValueReference
CAS Number 1001203-03-7[2]
Molecular Formula C₁₀H₈O₂[2]
Molecular Weight 160.17 g/mol [2]
Appearance Typically a white to off-white solidGeneral Observation
IUPAC Name This compoundN/A
Synonyms 4-Methyl-3-ethynylbenzoic acidN/A
Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally related aromatic carboxylic acids, the following precautions are advised:

  • Hazard Profile: May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Section 2: Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two primary functional groups. This allows for a modular approach to synthesis, where complex structures can be assembled in a controlled manner.

The carboxylic acid is an electrophilic center (upon activation) and a proton donor, while the terminal alkyne is a nucleophile (as its acetylide) and a partner in cycloadditions. This orthogonality is the key to its strategic application. For instance, the carboxylic acid can be protected as an ester before performing chemistry on the alkyne, or the alkyne can be coupled first, followed by amide formation at the acid site.

G cluster_alkyne Alkyne Reactions cluster_acid Carboxylic Acid Reactions main This compound sonogashira Aryl/Vinyl Halide main->sonogashira Sonogashira Coupling (Pd/Cu cat.) click Organic Azide (R-N3) main->click CuAAC Click Chemistry (Cu(I) cat.) amide Amine (R-NH2) main->amide Amide Coupling (e.g., HATU) ester Alcohol (R-OH) main->ester Fischer Esterification (H+ cat.) alkyne_prod Coupled / Cyclized Products sonogashira->alkyne_prod click->alkyne_prod acid_prod Amides / Esters amide->acid_prod ester->acid_prod G A Combine Reactants: - Building Block (1.0 eq) - Aryl Halide (1.1 eq) - Pd(PPh3)2Cl2 (0.03 eq) - CuI (0.06 eq) B Add Degassed Solvents (THF/TEA) A->B C Stir at Room Temp (12-24h) B->C D Monitor by TLC or LC-MS C->D E Filter through Celite D->E F Aqueous Work-up (EtOAc, HCl, Brine) E->F G Purify by Column Chromatography F->G H Pure Coupled Product G->H G A Dissolve Building Block (1.0 eq) and Azide (1.05 eq) in t-BuOH/H2O B Add Sodium Ascorbate (0.2 eq) A->B C Add CuSO4·5H2O (0.1 eq) B->C D Stir at Room Temp (4-12h) C->D E Monitor by TLC or LC-MS D->E F Isolate Product (Filtration or Extraction) E->F G Purify if Necessary (Recrystallization) F->G H Pure Triazole Product G->H G A Dissolve Carboxylic Acid in excess Anhydrous Alcohol B Add Catalytic H2SO4 (2-5 mol%) A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Remove Excess Alcohol (in vacuo) D->E F Aqueous Work-up (EtOAc, NaHCO3, Brine) E->F G Purify by Column Chromatography (if needed) F->G H Pure Ester Product G->H G A Dissolve Acid in DMF Add DIPEA (2.5 eq) B Cool to 0 °C Add HATU (1.1 eq) A->B C Pre-activate for 15-30 min B->C D Add Amine (1.1 eq) C->D E Warm to RT, Stir 1-4h D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up & Extraction F->G H Purify by Column Chromatography G->H I Pure Amide Product H->I

References

Application Notes and Protocols: Leveraging 3-Ethynyl-4-methylbenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Alkynyl Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of potent and selective kinase inhibitors is the incorporation of specific structural motifs that can engage in high-affinity interactions with the ATP-binding site of the target kinase.

The ethynyl group, a simple yet powerful functional group, has emerged as a valuable component in the medicinal chemist's toolbox for designing next-generation kinase inhibitors. Its rigid, linear geometry allows it to act as a structural linker, while the triple bond can participate in various non-covalent interactions within the kinase active site, contributing to enhanced binding affinity and selectivity. Furthermore, terminal alkynes are amenable to a wide range of chemical transformations, most notably the palladium-catalyzed Sonogashira cross-coupling reaction, which enables the efficient construction of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-ethynyl-4-methylbenzoic acid as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Scientific Background: Targeting the EGFR/HER2 Signaling Axis

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are critical mediators of cell proliferation, survival, and differentiation.[1][2] Overexpression or mutation of EGFR and HER2 is a common driver of tumor growth in various cancers, including breast, lung, and gastric cancers.[3] Upon activation, these receptors dimerize and trigger downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which promote uncontrolled cell growth and inhibit apoptosis.[4][5]

Dual inhibition of both EGFR and HER2 has proven to be a highly effective therapeutic strategy, as it can overcome resistance mechanisms associated with targeting a single receptor.[6][7] Lapatinib, a well-established dual EGFR/HER2 inhibitor, serves as a prime example of the clinical success of this approach.[8][9][] The chemical architecture of many such inhibitors features a core scaffold that anchors the molecule in the ATP-binding pocket, and a "tail" region that can be modified to enhance potency and selectivity. This compound provides a versatile platform for elaborating this tail region through robust and efficient chemical synthesis.

Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of intervention for dual inhibitors.

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_inactive EGFR (Inactive) Ligand->EGFR_inactive Binds Dimer EGFR/HER2 Heterodimer EGFR_inactive->Dimer HER2_inactive HER2 (Inactive) HER2_inactive->Dimer ADP ADP Dimer->ADP PI3K PI3K Dimer->PI3K Phosphorylation Ras Ras Dimer->Ras Phosphorylation ATP ATP ATP->Dimer Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation Inhibitor 3-Ethynyl-4-methylbenzoic acid-derived Inhibitor Inhibitor->Dimer Blocks ATP Binding Synthesis_Workflow Start1 Halogenated Quinazolinone Step1 Chlorination Start1->Step1 Intermediate1 4-Chloro-6-iodoquinazoline Step1->Intermediate1 Step2 Sonogashira Coupling Intermediate1->Step2 Start2 This compound Start2->Step2 Intermediate2 Coupled Benzoic Acid Intermediate Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

References

The Strategic Application of 3-Ethynyl-4-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and unique pharmacological properties is paramount. 3-Ethynyl-4-methylbenzoic acid has emerged as a strategic building block for medicinal chemists, possessing a unique combination of structural features that make it highly valuable for the construction of complex bioactive molecules. Its rigid, linear alkyne functionality, coupled with a carboxylic acid handle for diverse derivatization, provides a powerful platform for interrogating biological systems and developing next-generation therapeutics.

The terminal alkyne group is not merely a passive linker; its sp-hybridized carbons and linear geometry can engage in specific, non-covalent interactions within protein binding pockets, acting as a bioisostere for other chemical groups or as a key pharmacophoric element.[1] Furthermore, the alkyne serves as a versatile reactive handle for a variety of highly efficient and selective chemical transformations, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").[2][3] The strategic placement of the methyl group at the 4-position can also influence the molecule's conformational preferences and metabolic stability. This application note will provide an in-depth guide to the utility of this compound, complete with detailed protocols and a discussion of its application in the design of targeted therapies, particularly in the realm of kinase inhibitors.

Core Physicochemical and Reactivity Profile

A foundational understanding of the properties of this compound is crucial for its effective implementation in a synthetic workflow.

PropertyValue
CAS Number 1001203-03-7
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance Off-white to white solid
Key Functional Groups Terminal Alkyne, Carboxylic Acid

The presence of both a nucleophilic alkyne and an electrophilic carboxylic acid (or its activated form) within the same molecule allows for a dualistic reactivity profile. This enables sequential or orthogonal derivatization, a highly desirable characteristic in the construction of complex molecular architectures.

Synthetic Utility and Key Reaction Protocols

The true power of this compound lies in its synthetic tractability. The following protocols outline two of the most critical transformations for this building block in a medicinal chemistry context.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is instrumental for extending the molecular framework and introducing diverse aromatic or heteroaromatic systems.

Workflow for Sonogashira Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, aryl halide, and solvent in a reaction vessel. degas Degas the mixture with an inert gas (e.g., Argon or Nitrogen). start->degas catalyst Add Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). degas->catalyst heat Heat the reaction mixture to the designated temperature (e.g., 85°C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool filter Filter to remove insoluble materials. cool->filter extract Perform aqueous work-up and extract with an organic solvent. filter->extract purify Purify the product by column chromatography. extract->purify

Caption: Generalized workflow for a Sonogashira coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Base: Add a suitable solvent mixture, such as 1:1 DMF/Triethylamine. The total solvent volume should be sufficient to dissolve the reactants.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a palladium catalyst is essential for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] The amine base is crucial for neutralizing the hydrogen halide byproduct and for the deprotonation of the terminal alkyne. An inert atmosphere is necessary to prevent the oxidation of the palladium(0) active species.

Protocol 2: Amide Bond Formation

The carboxylic acid moiety of this compound provides a convenient handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals.[7]

Workflow for Amide Coupling:

G cluster_activation Carboxylic Acid Activation cluster_reaction Amine Addition cluster_workup Work-up and Purification start Dissolve this compound in an aprotic solvent (e.g., DMF or CH₂Cl₂). coupling Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). start->coupling stir Stir at room temperature for 15-30 minutes. coupling->stir add_amine Add the desired amine to the reaction mixture. stir->add_amine react Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS). add_amine->react quench Quench the reaction with water or a mild aqueous acid. react->quench extract Extract the product with an organic solvent. quench->extract purify Wash, dry, and concentrate the organic layers. Purify by chromatography or recrystallization. extract->purify

Caption: Generalized workflow for an amide bond formation reaction.

Detailed Protocol:

  • Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature overnight, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude amide can be purified by flash chromatography or recrystallization.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures.[8] Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated intermediate, which is readily susceptible to nucleophilic attack by the amine under mild conditions. The base is required to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.

Application in Kinase Inhibitor Design: A Case Study

The 3-ethynylbenzoyl scaffold is a privileged motif in the design of kinase inhibitors. The alkyne can act as a rigid linker to orient other pharmacophoric groups or can form a hydrogen bond with the hinge region of the kinase domain.

A notable example demonstrating the utility of a closely related scaffold is the potent pan-BCR-ABL inhibitor, AKE-72.[9] This molecule features a 3-ethynylbenzamide core that is crucial for its high potency against both wild-type and the T315I mutant of BCR-ABL, a key target in chronic myeloid leukemia (CML).

Furthermore, a patent has been filed for a compound explicitly incorporating the this compound core: 4-methyl-3-(quinolin-3-ylethynyl)-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide .[10] This highlights the direct application of this building block in the synthesis of potentially novel therapeutic agents.

The general design strategy for kinase inhibitors using this compound is depicted below:

G cluster_derivatization Synthetic Derivatization building_block This compound sonogashira Sonogashira Coupling (with Hinge-Binding Moiety) building_block->sonogashira amide_coupling Amide Coupling (with Solubilizing Group) building_block->amide_coupling intermediate Key Intermediate sonogashira->intermediate amide_coupling->intermediate final_compound Potent Kinase Inhibitor intermediate->final_compound

Caption: Design strategy for kinase inhibitors.

This strategy allows for a modular synthesis where the hinge-binding element can be introduced via Sonogashira coupling, and a solubilizing group or a moiety that interacts with other parts of the ATP-binding site can be appended through amide bond formation. The 4-methyl group can provide beneficial steric interactions or block a potential site of metabolism.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in medicinal chemistry. Its dual functionality allows for the straightforward and efficient synthesis of complex molecules with potential therapeutic applications. The protocols provided herein for Sonogashira coupling and amide bond formation serve as a practical guide for researchers looking to incorporate this scaffold into their drug discovery programs. The demonstrated and potential applications in the field of kinase inhibitors underscore the strategic importance of this compound. As the demand for novel and potent targeted therapies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethynyl-4-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to not only follow protocols but also to troubleshoot effectively when faced with unexpected results.

Synthesis Overview: The Sonogashira Approach

The most robust and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide. The typical synthetic route involves the coupling of a 3-halo-4-methylbenzoate ester with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection and saponification.

The overall workflow is visualized below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Final Steps A p-Toluic Acid or Methyl p-Toluate B Iodination A->B e.g., I2, HIO3 C Methyl 3-iodo-4-methylbenzoate B->C D Sonogashira Coupling C->D E Protected Intermediate D->E F Deprotection & Saponification E->F G This compound F->G TMSA TMS-Acetylene TMSA->D

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Sonogashira coupling and subsequent steps.

Q1: My reaction yield is very low or I've recovered only starting material. What's wrong?

This is the most common issue in Sonogashira couplings. A systematic check of your reagents and conditions is the most effective troubleshooting strategy.[2][3]

Potential Cause & Solution:

  • Inactive Palladium Catalyst: The active Pd(0) species is highly sensitive to oxygen and can decompose into palladium black, which is catalytically inactive.[2]

    • Solution: Always use a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to Pd(0). The reaction mixture turning black immediately upon adding reagents is a strong indicator of catalyst decomposition.[4]

  • Oxidized Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the copper catalytic cycle but is easily oxidized to inactive Cu(II) species.

    • Solution: Use CuI from a freshly opened bottle. High-purity CuI should be off-white to light tan; a significant green or blue tint indicates oxidation.

  • Poor Reagent Quality: Impurities in the aryl halide, alkyne, solvent, or base can act as catalyst poisons.

    • Solution: Ensure all starting materials are pure. It may be necessary to purify the aryl halide via recrystallization. The amine base should be distilled and stored under an inert atmosphere, as wet or oxidized amines can inhibit the reaction.[2]

  • Insufficiently Inert Atmosphere: Oxygen is detrimental. It promotes the unwanted homocoupling of the alkyne (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst.[1][2]

    • Solution: Rigorously degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes. The reaction should be run under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line techniques or in a glovebox.

G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions Start Low / No Yield Catalyst Check Pd Catalyst (Fresh? Active?) Start->Catalyst Systematic Check Copper Check CuI (Fresh? Oxidized?) Catalyst->Copper Base Check Amine Base (Dry? Pure?) Copper->Base Atmosphere Inert Atmosphere? (Degassed Solvent?) Base->Atmosphere Temperature Optimal Temperature? Atmosphere->Temperature Result Improved Yield Temperature->Result

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My desired product is contaminated with a significant amount of a symmetrical diyne byproduct. How can I prevent this?

You are observing the Glaser-Hay homocoupling of your alkyne, a common side reaction in copper-catalyzed Sonogashira protocols.[5] This occurs when two copper acetylide intermediates couple with each other, a process promoted by oxygen.[6]

Solutions:

  • Strictly Anaerobic Conditions: This is the most critical factor. The better you exclude oxygen, the less homocoupling you will observe.[2]

  • Reduce Copper Loading: While catalytic, excess copper can accelerate the rate of homocoupling. Try reducing the amount of CuI to the minimum effective level (e.g., 1-2 mol%).

  • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, numerous copper-free Sonogashira methods have been developed precisely to circumvent this problem.[2][5] These protocols often require different ligands or bases to facilitate the catalytic cycle.

Q3: The reaction is very slow, even after several hours. What determines the reaction rate?

The rate of a Sonogashira coupling is highly dependent on the identity of the leaving group on the aromatic ring.

Explanation: The first and often rate-limiting step of the palladium catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[7] The rate of this step is directly related to the C-X bond strength.

  • Reactivity Order: The general reactivity trend is: I > OTf > Br >> Cl .[3][5]

  • Practical Implications:

    • Aryl Iodides (e.g., 3-iodo-4-methylbenzoate): These are the most reactive substrates and are highly recommended. Couplings with aryl iodides often proceed to completion at room temperature or with gentle heating (40-60 °C).[5]

    • Aryl Bromides: These are significantly less reactive and typically require higher temperatures, longer reaction times, and sometimes more specialized, electron-rich phosphine ligands to achieve good yields.[7]

    • Aryl Chlorides: These are generally unreactive under standard Sonogashira conditions and require highly specialized catalyst systems. For this synthesis, starting with the iodo- or bromo-analogue is strongly advised.

Frequently Asked Questions (FAQs)

Q: Should I perform the coupling on 3-iodo-4-methylbenzoic acid directly or on its methyl ester?

A: It is highly recommended to use the methyl ester (e.g., methyl 3-iodo-4-methylbenzoate).

Causality: The free carboxylic acid can interfere with the reaction in two ways. First, its acidic proton can react with the basic amine solvent, potentially altering the basicity of the medium. More importantly, the carboxylate can act as a ligand and coordinate to the palladium center, interfering with the catalytic cycle. By protecting the carboxylic acid as a methyl ester, these potential side reactions are prevented. The ester can be easily hydrolyzed back to the carboxylic acid in a final step (saponification) after the coupling is complete.[8]

Q: Why is using trimethylsilylacetylene (TMSA) preferred over acetylene gas?

A: Using TMSA offers significant advantages in safety, handling, and selectivity.[9]

Explanation:

  • Safety and Handling: Acetylene is a flammable and explosive gas that is difficult to handle and measure accurately in a lab setting. TMSA is a volatile but manageable liquid.

  • Preventing Double Addition: Acetylene gas has two reactive C-H bonds. This can lead to a mixture of mono- and di-substituted products, complicating purification. The trimethylsilyl (TMS) group on TMSA acts as a protecting group for one end of the alkyne, ensuring only a single coupling event occurs.[9][10]

  • Deprotection: The TMS group is easily and quantitatively removed under mild conditions (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne.[11]

Q: What is the mechanistic role of the Palladium and Copper catalysts?

A: The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7]

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the copper(I) acetylide. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The amine base deprotonates the terminal alkyne. This acetylide then reacts with the Cu(I) salt to form a copper(I) acetylide intermediate. This species is crucial as it is the one that transmetalates with the palladium center.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->Pd_add + Ar-X Pd_trans Transmetalation Pd_add->Pd_trans Pd_elim Reductive Elimination Pd_trans->Pd_elim (Ar-Pd(II)-C≡CR)L₂ Pd_elim->Pd0 - Ar-C≡CR Alkyne R-C≡C-H Cu_acetylide Cu(I)-C≡C-R Alkyne->Cu_acetylide + Base, + CuX - Base-H⁺, - X⁻ CuX Cu(I)X Cu_acetylide->Pd_trans Transfers Acetylide Base Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Quantitative Data for Reaction Optimization

Effective optimization requires careful consideration of stoichiometry and reaction parameters. The tables below provide validated starting points.

Table 1: Typical Catalyst and Reagent Stoichiometry

ComponentMol % (relative to Aryl Halide)Rationale
Aryl Iodide 100 (1.0 equiv)Limiting reagent.
Alkyne (TMSA) 120 - 150 (1.2 - 1.5 equiv)A slight excess is used to drive the reaction to completion and account for any potential homocoupling.[4]
Palladium Catalyst 1 - 5Higher loadings can increase rate but also cost and catalyst-derived impurities.[7]
Copper(I) Iodide (CuI) 2 - 10Essential co-catalyst. Higher loadings may increase the rate of undesired homocoupling.[2]
Phosphine Ligand 2 - 10 (2-4 equiv per Pd)Stabilizes the Pd(0) center and facilitates the catalytic cycle.
Amine Base 200 - 400 (2 - 4 equiv)Acts as both a base to form the acetylide and often as a solvent or co-solvent.[12]

Table 2: Common Solvents and Bases

Solvent(s)Base(s)Typical TemperatureNotes
Tetrahydrofuran (THF)Triethylamine (Et₃N)Room Temp - 60 °CA very common and reliable system. THF solubilizes the aryl halide well.[4]
N,N-Dimethylformamide (DMF)Diisopropylamine (DIPA), Et₃NRoom Temp - 80 °CGood for less soluble substrates, but can sometimes slow down the reaction. Must be high purity.[3]
TolueneEt₃N, DIPA50 - 100 °CUseful for higher temperature reactions with less reactive aryl bromides.
Neat Amine (e.g., Et₃N)(Serves as base and solvent)Room Temp - RefluxSimplifies the reaction mixture but can make product isolation more challenging.[4]

Experimental Protocols

Protocol 1: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate with TMS-Acetylene

This protocol is a general guideline. Small-scale optimization is always recommended.

Materials:

  • Methyl 3-iodo-4-methylbenzoate (1.0 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Triethylamine (Et₃N) and THF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add methyl 3-iodo-4-methylbenzoate, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and degassed Et₃N via cannula or syringe. Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

Protocol 2: Deprotection and Saponification

Procedure:

  • Dissolve the purified, silylated intermediate from Protocol 1 in a mixture of methanol and THF.

  • Add potassium carbonate (K₂CO₃, ~3.0 equiv) to the solution.

  • Stir at room temperature. The TMS deprotection is typically rapid.

  • For saponification, add an aqueous solution of sodium hydroxide (NaOH, ~3-4 equiv) and continue stirring, potentially with gentle heating (40 °C), until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Cool the mixture, and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes or ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer to pH ~2-3 with cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

References

Technical Support Center: Sonogashira Coupling of 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira coupling with 3-ethynyl-4-methylbenzoic acid. This particular substrate, while valuable, presents a unique set of challenges due to the interplay of its functional groups—the terminal alkyne, the electron-donating methyl group, and the potentially problematic carboxylic acid.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to explain the causality behind these challenges and equip you with the knowledge to optimize your reaction for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should anticipate when using this compound?

The two most common and problematic side reactions are:

  • Glaser Homocoupling: This is the oxidative dimerization of your terminal alkyne, this compound, to form a symmetrical 1,4-disubstituted butadiyne. This reaction is primarily promoted by the presence of a copper(I) co-catalyst and oxygen.[1][2][3] The formation of this dimer is wasteful, as it consumes your often-valuable alkyne.[1]

  • Protodecarboxylation: The loss of the carboxylic acid group to yield 2-ethynyltoluene. This side reaction is typically promoted by elevated temperatures and the specific base used. While less common than homocoupling, it can become significant under harsh conditions required to couple unreactive aryl halides.[4][5]

Q2: Does the carboxylic acid group need to be protected?

Generally, no. The Sonogashira coupling is known for its excellent functional group tolerance, including free carboxylic acids.[6] The primary role of the base in the reaction is to deprotonate the terminal alkyne, forming the reactive acetylide.[7][8] While the base will also deprotonate the more acidic carboxylic acid, simply using a sufficient excess of the base (typically 2-3 equivalents) is enough to account for this and ensure the alkyne is also deprotonated. Protection should only be considered as a last resort if all other optimization strategies fail.

Q3: Should I use a standard copper-catalyzed Sonogashira or a copper-free protocol?

For this substrate, a copper-free protocol is highly recommended as the first approach. The primary reason is to eliminate the major pathway for the Glaser homocoupling side reaction.[2][9] While copper(I) salts increase the reaction rate in the classical Sonogashira, they are notorious for promoting alkyne dimerization.[2][10] Copper-free systems often provide cleaner reaction profiles, especially when dealing with sensitive or expensive alkynes.[3]

Q4: What is the black precipitate that sometimes forms in my reaction?

The formation of a black precipitate is typically "palladium black," which results from the decomposition and agglomeration of the palladium(0) catalyst.[7] This indicates that your active catalyst is crashing out of the catalytic cycle, leading to a stalled or failed reaction. Common causes include impurities in reagents or solvents, suboptimal temperatures, or an inappropriate choice of solvent or ligand.[7][11]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiment.

Problem 1: Low or no conversion of my aryl halide starting material.
  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming correctly, or the catalyst/ligand may have degraded. This is common if using older palladium sources or air-sensitive phosphine ligands that have oxidized.

    • Solution: Use a fresh source of palladium catalyst. For challenging couplings, consider using a modern, air-stable palladium precatalyst that readily generates the active monoligated Pd(0) species in situ.[9] Ensure your phosphine ligands are pure and have been handled under inert conditions.

  • Potential Cause 2: Insufficient Reaction Temperature. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and is highly dependent on the halide's identity.[9][12]

    • Solution: The required temperature varies with the halide's reactivity (I > OTf > Br >> Cl).[2][7] While aryl iodides may couple at room temperature, aryl bromides often require heating (e.g., 60-100 °C).[7][12] Aryl chlorides are particularly unreactive and may demand higher temperatures and specialized, bulky, electron-rich ligands to achieve good results.[10][13]

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical and can significantly impact reaction efficiency.[3][7] The base must be strong enough to deprotonate the alkyne but not so harsh as to promote side reactions.

    • Solution: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[8] For copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are sometimes used. Screen solvents such as DMF, toluene, or acetonitrile. Ensure all solvents and bases are anhydrous and thoroughly degassed.

Problem 2: Significant formation of the homocoupled diyne byproduct.
  • Potential Cause: Oxygen in the Reaction System. This is the primary culprit for Glaser coupling, especially when using a copper co-catalyst.[1][3][8]

    • Solution: Implement rigorous anaerobic techniques. Degas your solvent(s) thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Assemble your reaction under a positive pressure of inert gas.

  • Potential Cause: Presence of Copper(I) Co-catalyst. As mentioned, Cu(I) is a highly efficient catalyst for oxidative alkyne dimerization.[2][10]

    • Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol (see Protocol 1 below).[3][9] If you must use a copper-catalyzed system, minimize the copper loading (e.g., 1-5 mol%) and consider the slow addition of the this compound via syringe pump. Slow addition keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[14]

Problem 3: The desired product is formed, but it's missing the carboxylic acid (-COOH) group.
  • Potential Cause: Protodecarboxylation at High Temperatures. Benzoic acids can undergo decarboxylation, and this process can be facilitated by the high temperatures and basic conditions sometimes required for difficult Sonogashira couplings.[4][5]

    • Solution: The key is to enable the reaction to proceed at a lower temperature.

      • Switch to a more reactive aryl halide: If possible, use the aryl iodide instead of the bromide or chloride.[2]

      • Use a more active catalyst system: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the rate-limiting oxidative addition step, allowing for lower reaction temperatures.[9][10]

      • Careful Base Selection: Screen different bases. While a strong base is needed, some may be more prone to promoting decarboxylation at elevated temperatures.

Visualizing the Reaction and Its Pitfalls

To better understand the process, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pd_Black Palladium Black (Decomposition) Pd0->Pd_Black Decomposition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-C≡CR) RedElim->Product Decarbox Decarboxylation Product->Decarbox High Temp, Base Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base CuX Cu(I)X Cu_Acetylide->Transmetal Glaser Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser O₂

Caption: The Sonogashira catalytic cycle and key off-cycle side reactions.

G cluster_products SM Starting Material DP Desired Product HD Homocoupling Dimer DCP Decarboxylated Product

Caption: Key chemical structures in the reaction mixture.

Key Experimental Protocols

Table 1: Recommended Starting Conditions
ParameterAryl IodideAryl Bromide
Protocol Type Copper-FreeCopper-Free
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) + Ligand
Ligand -SPhos or XPhos (4 mol%)
Base Et₃N or DIPEA (2.5 equiv)Cs₂CO₃ or K₂CO₃ (2.5 equiv)
Solvent Toluene or DMFToluene or Dioxane
Temperature Room Temp to 50 °C80 °C to 110 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)
Protocol 1: General Copper-Free Sonogashira Coupling of this compound

This protocol is optimized to minimize homocoupling and is a robust starting point for coupling with aryl bromides.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.02 equiv), and SPhos ligand (0.04 equiv).

  • Add cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times.

  • Through the septum, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the aryl bromide) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the this compound (1.2 equiv) as a solid or dissolved in a minimum amount of degassed solvent.

Reaction Execution:

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

Workup:

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl to ensure the carboxylic acid product is protonated.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethynyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[4][5] For the synthesis of this compound, a common starting material is a 3-halo-4-methylbenzoic acid derivative, which is then reacted with a protected or unprotected acetylene source.

Q2: I am observing significant formation of a byproduct that appears to be a dimer of my starting alkyne. What is this, and how can I prevent it?

This common byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling.[5][6] This side reaction is particularly prevalent when using a copper(I) co-catalyst in the presence of oxygen.[7][8] The copper acetylide intermediate can undergo oxidative coupling with itself instead of the desired cross-coupling with the aryl halide.[8]

To minimize or prevent homocoupling, consider the following strategies:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is employed.[7]

  • Utilize copper-free conditions: Several copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[4][7]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[7]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[7]

Q3: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

Several factors can contribute to a slow or incomplete Sonogashira reaction. Here's a troubleshooting guide:

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it has been stored under appropriate conditions. The choice of phosphine ligand can also influence catalyst activity.[9]

  • Reaction Temperature: While many Sonogashira reactions can be run at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[8] Experiment with a gradual increase in temperature.

  • Base Selection: The choice and amount of base are critical. Amines like triethylamine or diisopropylethylamine are commonly used and also act as solvents in some cases.[2][5] Ensure the base is anhydrous and used in sufficient excess to neutralize the hydrogen halide byproduct.

  • Solvent Choice: The solvent must be able to dissolve all reaction components.[6] Common solvents include THF, DMF, and amines. The solvent should be dry and deoxygenated.

Q4: Can I use a starting material with a nitrile group instead of a carboxylic acid and hydrolyze it later?

Yes, this is a viable synthetic strategy. You can perform the Sonogashira coupling on a 3-halo-4-methylbenzonitrile and then hydrolyze the nitrile to the carboxylic acid in a subsequent step.[10][11][12] This can be advantageous if the free carboxylic acid interferes with the coupling reaction or complicates purification. The hydrolysis can be carried out under acidic or basic conditions.[10][12][13]

II. Troubleshooting Guide

This section provides a more detailed, issue-specific troubleshooting guide in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My Sonogashira coupling reaction is giving a low yield of the desired product. How can I improve it?

A: Low yields can stem from several factors. Systematically evaluate the following parameters:

  • Catalyst and Ligand:

    • Palladium Catalyst: Ensure the catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active.[4] Consider using a more active catalyst system if necessary.

    • Copper Co-catalyst: If using a copper-catalyzed reaction, ensure the CuI is fresh and of high purity.

    • Phosphine Ligands: The choice of phosphine ligand is crucial. Electron-rich and bulky phosphine ligands can sometimes improve catalytic activity.[9]

  • Reaction Conditions:

    • Inert Atmosphere: As mentioned, oxygen can lead to unwanted side reactions.[7] Ensure your reaction setup is properly purged with an inert gas.

    • Temperature: While some reactions proceed at room temperature, others may require heating. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

    • Base: The base should be in excess (typically 2-4 equivalents) and completely dry.

  • Starting Materials:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order: I > Br > Cl.[5] If you are using an aryl bromide or chloride, you may need more forcing conditions (higher temperature, more active catalyst).

    • Alkyne Purity: Ensure your terminal alkyne is pure and free of any residual acid or other impurities.

Optimization of Reaction Parameters Table
ParameterRecommendationRationale
Palladium Catalyst 0.5-5 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Balances reaction efficiency with cost.
Copper(I) Iodide 1-10 mol% (if used)Co-catalyst to facilitate the reaction.[4]
Ligand Triphenylphosphine (PPh₃) or other phosphine ligandsStabilizes the palladium catalyst and influences reactivity.[9]
Base 2-4 equivalents of Et₃N, DIPEA, or other amine basesNeutralizes the HX byproduct and can act as a solvent.[2]
Solvent Anhydrous, deoxygenated THF, DMF, or amineEnsures solubility of reactants and prevents side reactions.[6]
Temperature Room temperature to 80 °CSubstrate-dependent; optimize for best results.
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-mediated side reactions like homocoupling.[7]
Issue 2: Difficulty in Product Purification

Q: I am having trouble purifying my this compound. What are some effective purification strategies?

A: Purification can be challenging due to the presence of catalyst residues, homocoupled byproducts, and unreacted starting materials.

  • Work-up Procedure:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, making it less water-soluble.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate the product from less polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Issue 3: Potential for Decarboxylation

Q: I am concerned about the possibility of decarboxylation of my benzoic acid derivative under the reaction conditions. Is this a valid concern?

A: While traditional Sonogashira conditions are generally mild enough to avoid decarboxylation of simple benzoic acids, it is a potential side reaction, especially at elevated temperatures.[14] More recently, decarbonylative Sonogashira cross-couplings of carboxylic acids have been developed, which intentionally promote this process.[15][16][17]

To avoid unwanted decarboxylation:

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Consider using a more reactive aryl halide (iodide instead of bromide) to allow for milder reaction conditions.

  • Alternatively, protect the carboxylic acid as an ester, perform the Sonogashira coupling, and then hydrolyze the ester back to the carboxylic acid.

III. Experimental Protocols & Workflows

Protocol 1: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate with Ethynyltrimethylsilane

This protocol uses a protected alkyne, which can help to prevent homocoupling. The silyl group is then removed in a subsequent step.

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk flask, add methyl 3-iodo-4-methylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous, deoxygenated triethylamine and THF. Stir the mixture until all solids have dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

  • Deprotection: Dissolve the purified product in methanol and add a base such as potassium carbonate. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up: Neutralize the reaction with dilute acid and extract the product with an organic solvent. Dry, concentrate, and purify as needed.

Workflow Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_catalyst Is the catalyst active and stored correctly? start->check_catalyst check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh, high-quality catalyst. Consider a more active ligand. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes solution_atmosphere Purge system thoroughly with Argon or Nitrogen. check_atmosphere->solution_atmosphere No check_base Is the base anhydrous and in sufficient excess? check_temp->check_base Yes solution_temp Monitor by TLC/LC-MS and gradually increase temperature if needed. check_temp->solution_temp No check_halide What is the reactivity of the aryl halide (I > Br > Cl)? check_base->check_halide Yes solution_base Use dry base (2-4 eq). check_base->solution_base No solution_halide For less reactive halides, use higher temperatures or a more active catalyst. check_halide->solution_halide

Caption: A workflow diagram for troubleshooting low yields.

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Cu_acetylide Cu-C≡CR² Pd_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX Cu_acetylide->CuX Transmetalation to Pd complex Alkyne H-C≡CR² Alkyne->Cu_acetylide + Base, + CuX

Caption: The catalytic cycles of the Sonogashira reaction.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Stability issues with 3-Ethynyl-4-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Ethynyl-4-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the unique stability challenges associated with this molecule in solution. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of this compound in solution.

Q1: My solution of this compound has turned yellow/brown. What is happening and is it still usable?

A1: Cause & Analysis

A color change, typically to yellow or brown, is a strong indicator of degradation. The primary culprit is the terminal ethynyl (acetylene) group, which is susceptible to several reactivity pathways, especially under ambient conditions:

  • Oxidative Coupling/Polymerization: In the presence of oxygen and trace metal impurities (like copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form conjugated diynes and polymers. These extended π-systems absorb visible light, resulting in a colored solution. Studies on the related compound, p-ethynylbenzoic acid, have shown it readily polymerizes upon heating, forming poly(phenylacetylene) derivatives, which are colored.[1][2]

  • Oxidation: The aromatic ring and the alkyne bond can be susceptible to oxidation over time, leading to complex mixtures of colored byproducts.

Is it usable? For most applications, especially those requiring high purity like bioconjugation or sensitive catalytic reactions, it is not recommended to use a discolored solution. The presence of oligomers and oxidation byproducts can lead to unpredictable results, low yields, and difficult purification.

Troubleshooting Protocol:

  • Discard: Dispose of the discolored solution according to your institution's safety guidelines.

  • Solvent Purity: Ensure you are using high-purity, anhydrous, and degassed solvents. Oxygen is a key contributor to degradation.

  • Inert Atmosphere: When preparing solutions, especially stock solutions for long-term storage, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so at low temperatures (-20°C or -80°C) in small, tightly sealed aliquots.

Q2: A precipitate has formed in my stock solution of this compound in DMSO/DMF. What is it?

A2: Cause & Analysis

Precipitation can arise from two primary sources: physical insolubility or chemical degradation.

  • Poor Solubility/Supersaturation: While this compound is generally soluble in polar aprotic solvents like DMSO and DMF, you may have created a supersaturated solution that is now crashing out, especially if the temperature has fluctuated.

  • Polymerization: As discussed in Q1, the ethynyl group can polymerize.[1][2] The resulting polymer will likely have very different solubility properties than the monomer and may precipitate from the solution.

  • Moisture Contamination: Terminal alkyne reagents can be moisture-sensitive.[3] The introduction of water into a DMSO or DMF stock can alter the solvent polarity and reduce the solubility of the compound, causing it to precipitate.

Troubleshooting Workflow:

The following workflow can help you diagnose the issue.

Troubleshooting_Workflow start Precipitate Observed in Solution check_sol Gently warm solution (e.g., to 30-40°C). Does it redissolve? start->check_sol redissolves Precipitate Redissolves check_sol->redissolves Yes no_redissolve Precipitate Persists or is Insoluble check_sol->no_redissolve No conclusion1 Likely Issue: Solubility/Concentration. Solution was supersaturated. redissolves->conclusion1 conclusion2 Likely Issue: Chemical Degradation. Precipitate is likely a polymer or other byproduct. no_redissolve->conclusion2

Caption: Decision workflow for diagnosing precipitates.

Solution:

  • If the issue is solubility , prepare a more dilute stock solution or gently warm it before use.

  • If the issue is degradation , the stock should be discarded. Review your storage and handling procedures, focusing on using anhydrous solvents and an inert atmosphere.[3]

Frequently Asked Questions (FAQs)

Q3: What are the best practices for preparing and storing a stock solution of this compound?

A3: The stability of this compound is critically dependent on proper handling. The terminal alkyne and carboxylic acid functionalities dictate the ideal conditions.

Step-by-Step Protocol for Stock Solution Preparation:

  • Equilibrate Reagent: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.[3]

  • Choose Solvent: Select a high-purity, anhydrous grade of a suitable solvent. DMSO and DMF are common choices for creating concentrated stocks.[3] For immediate use in aqueous buffers, a minimal amount of organic solvent is advised.

  • Degas Solvent: Prior to use, degas the solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weigh and Dissolve: Weigh the required amount of solid in a dry vial. Under a stream of inert gas, add the degassed solvent to the desired concentration. Cap tightly.

  • Aliquot and Store: Divide the stock solution into small, single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps).

  • Storage: Store the aliquots at -20°C or below . Protect from light. This minimizes thermal and light-driven degradation pathways.

Q4: Which solvents should I use or avoid?

A4: Solvent choice is critical for both solubility and stability.

Solvent Selection & Stability Guide

SolventPolaritySuitability for StockKey Considerations
DMSO HighExcellentHygroscopic; use anhydrous grade. Ideal for high concentration stocks.[3]
DMF HighExcellentHygroscopic; can decompose to form amines. Use high-purity grade.[3]
Acetonitrile MediumGoodLess polar than DMSO/DMF. Ensure anhydrous grade.
THF MediumModerateCan form explosive peroxides.[4] Use fresh, BHT-inhibited THF. Not ideal for long-term storage.
Methanol/Ethanol HighPoorUse with caution. The carboxylic acid can undergo Fischer esterification with the alcohol, especially if any acid catalyst is present.
Water/Buffers HighPoorVery low solubility of the free acid. The carboxylate salt (formed at pH > pKa) is more soluble but may be less stable. Avoid buffers with primary amines (e.g., Tris), which can react with the alkyne.[3][5]

Polarity values sourced from the University of Rochester Solvent Polarity table.[6]

Q5: What are the potential degradation pathways I should be aware of?

A5: The molecule has two primary reactive sites: the terminal alkyne and the carboxylic acid.

Degradation_Pathways cluster_main This compound cluster_alkyne Alkyne-Mediated Pathways cluster_acid Carboxylic Acid Pathways mol C₁₀H₈O₂ poly Polymerization & Oligomerization mol->poly Heat, O₂, Metal Traces oxid Oxidative Coupling (e.g., Glaser) mol->oxid O₂, Cu⁺/Cu²⁺ cyclo Cyclotrimerization mol->cyclo Heat ester Esterification (in alcohol solvents) mol->ester Alcohol, Acid Catalyst decarboxy Decarboxylation (under harsh conditions) mol->decarboxy High Heat

Caption: Potential degradation pathways for the molecule.

  • Alkyne Pathways (Most Common in Solution): The terminal alkyne is the most significant source of instability under typical lab conditions. As noted in studies of a similar molecule, heating can lead to polymerization and cyclotrimerization.[2] The presence of oxygen and metal ions can catalyze these processes even at room temperature.

  • Carboxylic Acid Pathways: These are generally less of a concern under standard storage conditions but can become relevant during reactions. For example, using an alcohol as a solvent can lead to unwanted ester formation. Decarboxylation typically requires much harsher conditions (high heat) and is unlikely to occur during storage.

By understanding these potential issues and implementing the recommended handling and storage protocols, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

Technical Support Center: Enhancing the Reactivity of 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to modulate and increase the reactivity of this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Understanding the Reactivity of this compound

This compound is a multifunctional organic compound featuring three key reactive sites: a carboxylic acid group, a terminal alkyne (ethynyl group), and a substituted aromatic ring.[1] The ability to selectively target and activate each of these functional groups is crucial for its application in organic synthesis and materials science.[1][2] This guide will provide strategies and protocols to enhance the reactivity at each of these sites.

Troubleshooting Guide: Enhancing Reactivity

This section is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Activating the Carboxylic Acid Group

The direct conversion of a carboxylic acid to an amide can be challenging due to the basicity of amines, which tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt.[3][4]

Question 1: My amide coupling reaction with this compound is slow and gives low yields. How can I improve it?

Answer: To enhance the reactivity of the carboxylic acid for amide bond formation, it needs to be activated to a more electrophilic species.[5] Here are several effective strategies:

  • Carbodiimide Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[5]

    • Troubleshooting: A common issue with carbodiimides is the potential for racemization if the carboxylic acid has a chiral center. To mitigate this, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often used.

  • Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide coupling, especially for sterically hindered substrates.[7]

  • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride or fluoride creates a highly reactive intermediate.[6]

    • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used. This method is highly effective but the harsh conditions may not be suitable for complex molecules.[5][6]

    • Acyl Fluorides: These are more stable than acyl chlorides and still exhibit high reactivity. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for in-situ formation.[8]

Experimental Protocol: EDC/NHS Amide Coupling

This protocol describes a two-step, one-pot procedure for activating the carboxylic acid with EDC and N-hydroxysuccinimide (NHS) followed by amine addition.

StepProcedureNotes
1 Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF, DCM).
2 Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
3 Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.
4 Add the amine (1-1.2 equivalents) to the solution.If the amine is a salt, a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) may be needed.
5 Stir the reaction at room temperature for 2-12 hours.Monitor progress by TLC or LC-MS.
Section 2: Increasing the Reactivity of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation.

Question 2: I am having difficulty with my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. What are the critical parameters?

Answer: The CuAAC reaction is a robust method for forming a stable triazole linkage from a terminal alkyne and an azide.[9][10] The key to a successful reaction is maintaining the copper catalyst in its active Cu(I) oxidation state.[9][11][12]

  • Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[9][11][12]

  • Ligands: A stabilizing ligand is often crucial to protect the Cu(I) from oxidation and enhance the reaction rate.[9] Common ligands include TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[11]

  • Troubleshooting Poor Yields:

    • Oxygen Sensitivity: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

    • Purity of Reagents: Use high-purity reagents and solvents.[9]

    • Slow Reaction Rate: If dealing with sterically hindered substrates, increasing the reaction time, temperature, or catalyst concentration may be necessary.[9]

Experimental Protocol: CuAAC "Click" Reaction

StepProcedureNotes
1 Prepare stock solutions of all reagents.
2 In a reaction vessel, combine this compound (or its derivative) and the azide partner.
3 Add the copper source (e.g., CuSO₄) and the ligand (e.g., THPTA).A common ratio is 1:5 copper to ligand.[12]
4 Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
5 Stir the reaction at room temperature, protected from light.Reaction times typically range from 30 minutes to a few hours.[11]

Question 3: My Sonogashira coupling reaction is not proceeding as expected. How can I optimize it?

Answer: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[13][14][15][16]

  • Catalyst System: The reaction typically employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst (e.g., CuI).[13][14] An amine base, such as triethylamine or diisopropylamine, is also required.[17]

  • Reactivity of Halides: The reactivity of the aryl or vinyl halide is a key factor, with the general trend being I > Br > Cl.[14][16]

  • Copper-Free Sonogashira: In some cases, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling). Copper-free protocols have been developed to address this.[18]

  • Troubleshooting:

    • Inactive Catalyst: Ensure the palladium catalyst is in the active Pd(0) state.

    • Base Selection: The choice of base can significantly impact the reaction.

    • Solvent: Anhydrous and anaerobic conditions are often necessary.[15]

Section 3: Modulating the Reactivity of the Aromatic Ring

The reactivity of the aromatic ring towards electrophilic aromatic substitution (EAS) is influenced by the existing substituents.[19][20][21][22]

Question 4: How do the substituents on this compound affect its reactivity in electrophilic aromatic substitution?

Answer: The aromatic ring has three substituents: a carboxylic acid group, an ethynyl group, and a methyl group. Their electronic effects determine the rate and regioselectivity of EAS.

  • Activating vs. Deactivating Groups:

    • Methyl Group (-CH₃): This is an activating group, meaning it increases the electron density of the ring and makes it more reactive than benzene towards electrophiles.[19][22][23] It is an ortho, para-director.

    • Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring and making it less reactive.[19][22] It is a meta-director.

    • Ethynyl Group (-C≡CH): This group is generally considered to be weakly deactivating.

  • Directing Effects: The interplay of these groups will direct incoming electrophiles to specific positions on the ring. The powerful ortho, para-directing effect of the activating methyl group will likely dominate.

To increase the reactivity of the aromatic ring for EAS:

  • Prioritize Activating Groups: If further substitution on the ring is desired, it's often advantageous to perform these reactions before introducing strongly deactivating groups.

  • Modify Existing Groups: For example, converting the carboxylic acid to an ester can slightly reduce its deactivating effect.

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions on the ethynyl and carboxylic acid groups in any order?

A1: The order of reactions can be critical. For instance, the conditions for some carboxylic acid activations might be incompatible with a free alkyne. It's often necessary to use protecting groups or carefully plan the synthetic route to avoid side reactions.

Q2: Are there any specific safety precautions for handling this compound?

A2: Yes, it has been reported to cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Where can I find reliable synthesis protocols for this compound?

A3: A common synthetic route involves a Sonogashira coupling of a protected alkyne with a substituted benzoic acid derivative, followed by deprotection.[24]

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways discussed in this guide.

Amide_Coupling 3-Ethynyl-4-methylbenzoic_acid 3-Ethynyl-4-methyl- benzoic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, NHS Ester) 3-Ethynyl-4-methylbenzoic_acid->Activated_Intermediate Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product Activated_Intermediate->Amide_Product Amine Amine Amine (R-NH2) Amine->Amide_Product

Caption: Workflow for Amide Coupling of this compound.

Click_Chemistry Alkyne 3-Ethynyl-4-methyl- benzoic Acid Derivative Triazole_Product 1,2,3-Triazole Product Alkyne->Triazole_Product Azide Azide (R-N3) Azide->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product CuAAC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Sonogashira_Coupling Alkyne 3-Ethynyl-4-methyl- benzoic Acid Derivative Coupled_Product Coupled Product Alkyne->Coupled_Product Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base Catalyst->Coupled_Product

Caption: Sonogashira Cross-Coupling Reaction.

References

Technical Support Center: Catalyst Selection for 3-Ethynyl-4-methylbenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for cross-coupling reactions involving 3-ethynyl-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during catalyst selection and reaction optimization, with a primary focus on the Sonogashira coupling, the most direct and widely applied method for functionalizing its terminal alkyne.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most recommended method for coupling a partner to the alkyne of this compound?

The most direct and reliable method is the Sonogashira cross-coupling reaction .[1][2][3] This reaction forms a carbon-carbon bond between the terminal alkyne of your substrate and an aryl or vinyl halide.[1][2] The classic Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.[1][4] This approach is highly efficient and can often be performed under mild conditions, including at room temperature.[1][5]

Q2: I'm setting up my first Sonogashira reaction with this substrate. What is a reliable starting catalyst system?

A robust starting point for most applications involves a palladium-phosphine complex, a copper(I) salt, and an amine base that can also serve as the solvent.

  • Palladium Catalyst : [Pd(PPh₃)₂Cl₂] (Dichlorobis(triphenylphosphine)palladium(II)) or [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) are the most common choices.[2] [Pd(PPh₃)₂Cl₂] is often preferred due to its higher stability in air compared to the Pd(0) complex.[2] The active Pd(0) species is generated in situ from the Pd(II) precursor.[1][2]

  • Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which is a key activated species in the catalytic cycle and increases the reaction rate.[1][6]

  • Base/Solvent : Triethylamine (Et₃N) or diisopropylamine (DIPEA) are excellent choices as they serve two purposes: they act as the solvent and as the base required to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the alkyne.[1][7]

Q3: My reaction is suffering from significant alkyne homocoupling (Glaser coupling). What causes this and how can I prevent it?

The formation of a diacetylene byproduct (homocoupling) is a classic side reaction in Sonogashira couplings. It is primarily caused by the copper-catalyzed oxidative coupling of the terminal alkyne, especially in the presence of oxygen.[5][7]

Solutions:

  • Ensure Anaerobic Conditions : Rigorously degas your solvent(s) and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[7] This is the most critical step to prevent Glaser coupling.

  • Switch to a "Copper-Free" Protocol : The most effective way to eliminate this side reaction is to omit the copper co-catalyst entirely.[1][7] Copper-free Sonogashira reactions are well-established and, while they may sometimes require slightly higher temperatures or different ligands, they provide a cleaner product profile.[7]

Q4: The carboxylic acid group on my substrate seems to be causing issues with solubility or catalyst activity. How should I adjust my conditions?

The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. It can react with the amine base, potentially requiring a higher excess of base. Furthermore, the resulting carboxylate salt may have different solubility properties.

Recommendations:

  • Choice of Base : A stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ can be used in a polar aprotic solvent like DMF or Dioxane.[1][8] This can be more effective than amine bases when an acidic functional group is present.

  • Protecting Groups : While often not necessary, if significant issues persist, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This is a standard strategy in multi-step synthesis.

  • Solvent System : If solubility is an issue, using a co-solvent system may be beneficial. For example, a mixture of THF/Et₃N or DMF/Water with an appropriate base can improve the solubility of all components.[9]

Troubleshooting Guide
Problem 1: Low or No Product Yield

This is the most common issue. A systematic check of your reagents and setup is required.

Potential Cause Recommended Solution & Explanation
Inactive Palladium Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst like [Pd(PPh₃)₂Cl₂], it must be reduced in situ. Ensure your amine or phosphine ligand is capable of this reduction.[1] If you suspect your catalyst has degraded, use a fresh bottle. The formation of a black precipitate (see Problem 2) is a clear sign of catalyst death.[7]
Poor Quality Reagents Ensure your this compound and aryl halide are pure. Impurities can poison the catalyst.[7] Use a fresh source of Copper(I) iodide, as it can degrade over time.[7] Solvents and bases must be anhydrous and of high purity.
Insufficiently Inert Atmosphere Oxygen can lead to catalyst deactivation and promote unwanted alkyne homocoupling.[7] Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[7]
Suboptimal Temperature While many Sonogashira couplings run at room temperature, less reactive aryl halides (especially bromides and chlorides) may require heating.[7][10] The reactivity order is I > OTf > Br >> Cl.[7][11] If you are using an aryl bromide, try increasing the temperature to 60-80 °C.[10]
Incorrect Stoichiometry Ensure you are using a slight excess of the terminal alkyne (typically 1.1-1.5 equivalents) relative to the aryl halide. Ensure the base is in sufficient excess (at least 2-3 equivalents) to neutralize the generated acid and deprotonate the alkyne.
Problem 2: A Black Precipitate (Palladium Black) Forms in the Reaction

The appearance of a black solid is a classic sign of catalyst decomposition, where the soluble Pd(0) complex aggregates into inactive, insoluble palladium metal.[7]

Potential Cause Recommended Solution & Explanation
Inappropriate Solvent Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[7][12] Consider switching to DMF, Dioxane, or using the amine base (Et₃N, DIPEA) as the primary solvent.
High Temperature Excessive heat can accelerate catalyst decomposition. If heating is required, increase the temperature gradually and monitor the reaction. Do not exceed the necessary temperature.
Insufficient Ligand The phosphine ligands stabilize the Pd(0) center and prevent aggregation.[13] If the ligand dissociates or degrades, the palladium will precipitate. Ensure an adequate ligand-to-palladium ratio. Using pre-formed, stable catalysts like [Pd(PPh₃)₄] or adding extra ligand (e.g., PPh₃) when using a source like Pd₂(dba)₃ can help.
Presence of Impurities As mentioned, impurities in starting materials or solvents can poison and decompose the catalyst.[7]
Visualizing the Process: Mechanisms and Workflows

A clear understanding of the catalytic cycle and troubleshooting logic is essential for success.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: one for palladium and one for copper.[2] The palladium cycle is responsible for the C-C bond formation, while the copper cycle activates the alkyne.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR Cu_Alkyne->Pd_Complex Cu_Alkyne->CuX To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Deprotonation ArX Ar-X ArX->Pd_Complex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for a Failed Reaction

When a reaction fails, follow a logical diagnostic path to identify the root cause.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Inert Was the reaction run under a strictly inert atmosphere? Start->Check_Inert Check_Reagents Are all reagents (catalysts, bases, solvents) fresh and pure? Check_Inert->Check_Reagents Yes Sol_Inert Action: Improve degassing (Freeze-Pump-Thaw) and inert gas blanket. Check_Inert->Sol_Inert No Check_Temp Is the temperature appropriate for the aryl halide (I vs. Br)? Check_Reagents->Check_Temp Yes Sol_Reagents Action: Use fresh catalysts, anhydrous solvents, and purified starting materials. Check_Reagents->Sol_Reagents No Check_Homocoupling Is alkyne homocoupling the major side product? Check_Temp->Check_Homocoupling Yes Sol_Temp Action: Increase temperature for Aryl Bromides (e.g., 60-80°C). Check_Temp->Sol_Temp No Check_Pd_Black Did a black precipitate (Palladium Black) form? Check_Homocoupling->Check_Pd_Black No Sol_Homocoupling Action: Switch to a copper-free protocol. Check_Homocoupling->Sol_Homocoupling Yes Sol_Pd_Black Action: Change solvent (e.g., from THF), ensure sufficient ligand, and avoid excessive heat. Check_Pd_Black->Sol_Pd_Black Yes

Caption: A decision tree for troubleshooting common Sonogashira coupling failures.

Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide with this compound.

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), [Pd(PPh₃)₂Cl₂] (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the aryl iodide (1.0 equivalent).

  • Solvent/Base Addition : Add anhydrous, degassed triethylamine (Et₃N) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive aryl bromides, the temperature may need to be increased to 50-80 °C.

  • Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling byproducts.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.5 equivalents), the palladium catalyst (e.g., [Pd(PPh₃)₄], 5 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by column chromatography.

References

Technical Support Center: Protecting Group Strategies for 3-Ethynyl-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-ethynyl-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this bifunctional molecule. Here, we provide in-depth, field-proven insights into protecting group strategies, formatted as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during your experiments.

Introduction to the Challenge

This compound presents a unique synthetic challenge due to the presence of two reactive functional groups with distinct chemical properties: a carboxylic acid and a terminal alkyne. The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions, while the terminal alkyne's acidic proton can react with organometallic reagents.[1][2] Therefore, selective protection and deprotection of these groups are crucial for achieving desired chemical transformations on other parts of the molecule. This guide will explore orthogonal protecting group strategies, allowing for the selective manipulation of one group while the other remains shielded.[3][4]

Frequently Asked Questions (FAQs)

Protecting the Carboxylic Acid Group

Q1: What are the most common strategies for protecting the carboxylic acid in this compound?

A1: The most prevalent and effective method for protecting a carboxylic acid is to convert it into an ester.[5][6] For this compound, methyl or ethyl esters are common choices due to their relative stability and straightforward removal. The reaction, known as Fischer esterification, typically involves refluxing the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[7][8]

Q2: I am working with a base-sensitive substrate. Are there alternative methods to hydrolyzing the ester protecting group?

A2: Absolutely. If your molecule contains base-labile functional groups, acidic or neutral deprotection methods are preferable. For instance, tert-butyl esters, which can be installed using isobutylene in the presence of an acid catalyst, are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) without affecting base-sensitive groups.[9][10] Another excellent option is the use of benzyl esters, which can be removed under neutral conditions via catalytic hydrogenolysis (H₂ and a palladium catalyst).[9]

Protecting the Terminal Alkyne Group

Q3: How can I selectively protect the terminal alkyne in the presence of the carboxylic acid?

A3: The terminal alkyne's acidic proton is typically protected by converting it into a silyl alkyne.[1][2] Trialkylsilyl groups, such as trimethylsilyl (TMS) and the bulkier triisopropylsilyl (TIPS), are widely used.[1][11] The protection is usually achieved by treating the alkyne with a silyl halide (e.g., TMS-Cl or TIPS-Cl) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. To avoid reaction with the carboxylic acid, it is often best to protect the carboxylic acid first or to use a base that is not strong enough to deprotonate the carboxylic acid.

Q4: What are the best conditions for removing silyl protecting groups from the alkyne?

A4: The removal of silyl groups, or desilylation, is typically accomplished using a fluoride ion source.[11] Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a very common and effective reagent for this purpose.[11][12] For more sensitive substrates, milder conditions such as potassium carbonate in methanol can be used, particularly for removing TMS groups.[11] The choice of reagent often depends on the stability of other functional groups in the molecule.

Orthogonal Protection Strategies

Q5: I need to perform a reaction on the aromatic ring after protecting both the carboxylic acid and the alkyne. What is a reliable orthogonal protection strategy?

A5: An excellent orthogonal strategy involves protecting the carboxylic acid as a methyl ester and the alkyne as a TIPS group. This combination allows for selective deprotection. The methyl ester can be hydrolyzed using a base like lithium hydroxide, while the TIPS group remains intact. Conversely, the TIPS group can be removed with TBAF without affecting the methyl ester.[11] This provides a versatile synthetic route for further modifications.

The following diagram illustrates a decision-making workflow for an orthogonal protection strategy:

OrthogonalProtection cluster_deprotection Selective Deprotection Options start This compound protect_cooh Protect Carboxylic Acid (e.g., Methyl Ester) start->protect_cooh protect_alkyne Protect Alkyne (e.g., TIPS) protect_cooh->protect_alkyne protected_both Doubly Protected Intermediate protect_alkyne->protected_both deprotect_alkyne Remove TIPS (TBAF) protected_both->deprotect_alkyne Modify elsewhere, then deprotect alkyne deprotect_cooh Remove Methyl Ester (LiOH) protected_both->deprotect_cooh Modify elsewhere, then deprotect acid

Caption: Orthogonal protection and deprotection workflow.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Incomplete esterification of the carboxylic acid. Insufficient catalyst, reaction time, or inefficient water removal.Increase the amount of acid catalyst (e.g., H₂SO₄). Ensure the reaction goes to completion by monitoring with TLC. If using a Dean-Stark trap, ensure proper azeotropic removal of water.[7]
Low yield during silylation of the alkyne. Presence of moisture in the reaction. The base used is not strong enough. Steric hindrance.Ensure all glassware is oven-dried and reagents are anhydrous. Use a stronger non-nucleophilic base like LDA if necessary, but be mindful of the carboxylic acid. If protecting a sterically hindered alkyne, consider a less bulky silyl group or longer reaction times.
Unintended desilylation of the alkyne during a subsequent reaction. The reaction conditions are too acidic or basic. The silyl group is too labile (e.g., TMS).Use a more robust silyl group like TIPS or TBDPS, which are more stable to a wider range of conditions.[11] Carefully buffer the reaction mixture to maintain a neutral pH if possible.
Simultaneous deprotection of both the ester and the silyl group. The deprotection conditions are not selective enough.For selective ester hydrolysis, use milder basic conditions (e.g., LiOH at 0°C) and monitor the reaction carefully. For selective desilylation, use a fluoride source that is less basic, such as HF-pyridine.
Difficulty in purifying the protected product. Similar polarities of starting material and product. Byproducts from the protecting group reagent.Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). A simple aqueous workup can often remove excess protecting group reagents and their byproducts.

Experimental Protocols

Protocol 1: Methyl Ester Protection of the Carboxylic Acid
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (excess, ~10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the solution at 0°C.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.[13]

Protocol 2: TIPS Protection of the Terminal Alkyne
  • Setup: To a solution of the methyl 3-ethynyl-4-methylbenzoate (1.0 eq) in anhydrous THF, add triethylamine (2.5 eq).

  • Reagent Addition: Cool the mixture to 0°C and add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Selective Deprotection of the TIPS Group
  • Reagent Preparation: Prepare a 1M solution of TBAF in THF.

  • Reaction: Dissolve the TIPS-protected compound (1.0 eq) in anhydrous THF and cool to 0°C. Add the TBAF solution (1.1 eq) dropwise.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (typically complete within 1-2 hours).

  • Work-up: Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The deprotected alkyne can be purified by column chromatography.[12]

The following diagram illustrates the sequential protection strategy:

SequentialProtection A This compound B Step 1: Esterification (MeOH, H+) A->B C Methyl 3-ethynyl-4-methylbenzoate B->C D Step 2: Silylation (TIPS-Cl, Et3N) C->D E Fully Protected Substrate D->E

Caption: Sequential protection of carboxylic acid and alkyne.

By understanding the principles outlined in this guide and utilizing the provided protocols and troubleshooting advice, researchers can confidently navigate the synthetic challenges associated with this compound, enabling the successful development of novel chemical entities.

References

Validation & Comparative

Purity analysis of synthesized 3-Ethynyl-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purity Analysis of 3-Ethynyl-4-methylbenzoic Acid: A Comparative Approach

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a reactive terminal alkyne and a carboxylic acid, makes it a versatile synthon. However, these same reactive sites can lead to a range of impurities during synthesis and storage. This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The Importance of Purity for this compound

The purity of an active pharmaceutical ingredient (API) is critical, and this scrutiny extends to its starting materials and intermediates. Impurities in this compound can:

  • Lead to side reactions: Unwanted impurities can react with downstream reagents, lowering the yield and purity of the final API.

  • Introduce new impurities: Impurities can be carried through the synthetic route, leading to complex and difficult-to-separate impurities in the final product.

  • Impact biological activity: Even small amounts of structurally related impurities can have their own pharmacological or toxicological effects.

Given these risks, a multi-faceted approach to purity analysis is essential. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis for this purpose.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique is dictated by the physicochemical properties of this compound and the potential impurities. A comprehensive purity profile is best achieved by employing orthogonal methods—techniques that measure different chemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Principle: A solution of the sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is pumped through the column at high pressure. The components of the sample are separated based on their affinity for the stationary phase.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Data Interpretation: The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for impurities. The retention time of the major peak can be used for identification (by comparison to a reference standard), and the area of each peak is proportional to the concentration of that component.

Strengths:

  • High resolution and sensitivity for a wide range of organic molecules.

  • Non-destructive, allowing for sample recovery if needed.

  • Well-established and widely available technique.

Limitations:

  • Requires the use of solvents.

  • May not be suitable for highly volatile impurities.

  • Peak co-elution can be an issue, potentially masking impurities.

Diagram: HPLC Workflow for Purity Analysis

cluster_0 HPLC Analysis Workflow Sample\nPreparation Sample Preparation HPLC\nInjection HPLC Injection Sample\nPreparation->HPLC\nInjection Chromatographic\nSeparation Chromatographic Separation HPLC\nInjection->Chromatographic\nSeparation UV\nDetection UV Detection Chromatographic\nSeparation->UV\nDetection Data\nAnalysis Data Analysis UV\nDetection->Data\nAnalysis

Caption: A typical workflow for purity analysis using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, this method can be excellent for detecting residual solvents and volatile by-products.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a volatile solvent like dichloromethane or methanol. For carboxylic acids, derivatization (e.g., with BSTFA to form a silyl ester) is often necessary to increase volatility and prevent peak tailing.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Injection: Split or splitless injection depending on the expected concentration of impurities.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Analysis: The total ion chromatogram (TIC) is used to identify peaks, and the mass spectrum of each peak is used for structural elucidation and impurity identification.

Data Interpretation: The GC chromatogram separates volatile components. The mass spectrum for each peak provides a molecular fingerprint that can be compared to libraries (like NIST) for identification of known impurities.

Strengths:

  • Excellent for identifying volatile impurities like residual solvents.

  • High sensitivity and selectivity.

  • Provides structural information, aiding in the identification of unknown impurities.

Limitations:

  • Requires the analyte to be volatile and thermally stable, often necessitating derivatization for compounds like carboxylic acids.

  • The high temperature of the injection port can cause degradation of some compounds.

Diagram: GC-MS Workflow for Volatile Impurity Analysis

cluster_0 GC-MS Analysis Workflow Sample\nPreparation Sample Preparation GC\nInjection GC Injection Sample\nPreparation->GC\nInjection Separation\nin Column Separation in Column GC\nInjection->Separation\nin Column Mass Spectrometry\nDetection Mass Spectrometry Detection Separation\nin Column->Mass Spectrometry\nDetection Library Search\n& Identification Library Search & Identification Mass Spectrometry\nDetection->Library Search\n& Identification

Caption: A standard workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). It provides information about the chemical environment of all hydrogen atoms in a molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, like ¹H, absorb energy at specific frequencies depending on their local electronic environment. The resulting spectrum provides detailed structural information.

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte peak to the integral of a peak from the internal standard of known purity and mass.

Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum confirm the structure of this compound. The presence of unexpected peaks indicates impurities. The ratio of the integrals of the analyte peaks to the internal standard peak allows for a direct calculation of purity.

Strengths:

  • Provides unambiguous structural confirmation.

  • Can be used for quantitative analysis without the need for a reference standard of the analyte itself (qNMR).

  • Provides a holistic view of the sample, as most organic molecules will be NMR active.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Complex spectra can arise from mixtures, making interpretation difficult.

  • Requires a relatively large amount of sample.

Diagram: qNMR Workflow for Purity Determination

cluster_0 qNMR Analysis Workflow Weigh Sample &\nInternal Standard Weigh Sample & Internal Standard Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Sample &\nInternal Standard->Dissolve in\nDeuterated Solvent Acquire ¹H NMR\nSpectrum Acquire ¹H NMR Spectrum Dissolve in\nDeuterated Solvent->Acquire ¹H NMR\nSpectrum Integrate Peaks Integrate Peaks Acquire ¹H NMR\nSpectrum->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: The workflow for quantitative purity analysis using NMR (qNMR).

Melting Point Analysis

Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting range.

Principle: The temperature at which a solid transitions to a liquid is measured. The presence of impurities disrupts the crystal lattice, lowering the energy required to break it apart.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Data Interpretation: A narrow melting range (typically < 2 °C) close to the literature value for the pure compound suggests high purity. A broad or depressed melting range indicates the presence of impurities.

Strengths:

  • Simple, fast, and inexpensive technique.

  • Provides a good initial indication of purity.

Limitations:

  • Non-specific; it does not identify the impurities.

  • Insensitive to small amounts of impurities.

  • Not suitable for amorphous or non-crystalline solids.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MS¹H NMRMelting Point
Primary Use Purity, quantificationVolatile impurities, identificationStructure, quantificationPhysical property, purity indication
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low
Selectivity HighVery HighHighLow
Sample Throughput ModerateModerateLowHigh
Cost ModerateHighHighLow
Sample Prep Simple dissolutionCan require derivatizationSimple dissolutionMinimal
Best For Non-volatile impuritiesResidual solvents, volatile by-productsAbsolute quantification, structural integrityQuick purity check of crystalline solids

Conclusion: An Orthogonal Approach is Key

No single analytical technique can provide a complete picture of the purity of this compound. A robust purity assessment relies on an orthogonal approach, combining the strengths of multiple techniques. A recommended strategy would be:

  • HPLC as the primary technique for quantifying the main component and non-volatile impurities.

  • ¹H NMR to confirm the structure and provide an independent, quantitative measure of purity.

  • GC-MS to analyze for residual solvents and other volatile impurities.

  • Melting Point Analysis as a quick and simple check of overall purity.

By integrating the data from these complementary methods, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring the quality and consistency of this critical synthetic intermediate.

A Comparative Guide to the Spectroscopic Analysis of 3-Ethynyl-4-methylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of drug discovery and materials science, molecules that offer dual reactivity are of paramount importance. 3-Ethynyl-4-methylbenzoic acid is a prime example of such a versatile building block. It possesses two chemically distinct functional groups ripe for selective modification: a terminal alkyne and a carboxylic acid. The terminal alkyne is a gateway to a host of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The carboxylic acid moiety readily participates in classic condensation reactions to form amides and esters.[3][4] This guide provides an in-depth comparison of the spectroscopic signatures of products derived from these key reactions, offering researchers a predictive framework for structural confirmation.

The Analytical Imperative: A Multi-Spectroscopic Approach

Unambiguous characterization of reaction products is non-negotiable. A single analytical technique is rarely sufficient. Instead, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms a self-validating system for structural elucidation.

  • ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, revealing connectivity and chemical environment.

  • IR Spectroscopy offers a rapid and definitive way to confirm the presence or absence of key functional groups by identifying their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight of the product, providing the ultimate confirmation of a successful transformation.

The following sections will dissect the expected spectroscopic outcomes for three common reaction pathways starting from this compound, providing exemplar data and step-by-step protocols.

Case Study 1: Esterification via Acid Chloride

Esterification is a fundamental transformation of carboxylic acids. A robust method involves a two-step process: activation of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol (e.g., methanol).[5][6][7] This approach is often preferred over direct acid-catalyzed esterification for its high yields and irreversible nature, as the byproducts (SO₂ and HCl) are gaseous.[7]

Experimental Protocol: Synthesis of Methyl 3-ethynyl-4-methylbenzoate
  • Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup (Acyl Chloride): Remove the solvent and excess reagent in vacuo to yield the crude 3-ethynyl-4-methylbenzoyl chloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add anhydrous methanol (2.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.

  • Final Workup: Stir the reaction at room temperature for 1 hour. Quench with water, separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify by silica gel column chromatography.

Spectroscopic Comparison: Acid vs. Ester

The conversion of the carboxylic acid to its methyl ester introduces distinct and easily identifiable changes in the NMR and IR spectra.

Spectroscopic Feature This compound (Starting Material) Methyl 3-ethynyl-4-methylbenzoate (Product) Rationale for Change
¹H NMR: Carboxyl H Broad singlet, ~10-13 ppmSignal disappearsLoss of the acidic proton.
¹H NMR: Methyl Ester N/ASharp singlet, ~3.9 ppm[8][9]Introduction of the -OCH₃ group.
¹H NMR: Alkyne H Singlet, ~3.2 ppmSinglet, ~3.2 ppm[9]The alkyne proton's environment is largely unchanged.
¹³C NMR: Carbonyl C ~172 ppm[10]~166 ppm[9]Change in electronic environment from -COOH to -COOCH₃.
IR: O-H Stretch (Acid) Very broad band, 2500-3300 cm⁻¹Band disappearsLoss of the carboxylic acid hydroxyl group.
IR: C=O Stretch ~1680-1710 cm⁻¹~1715-1730 cm⁻¹The C=O bond in an ester is typically at a higher frequency than in a carboxylic acid.
MS (ESI-) [M-H]⁻ at m/z 159.04N/ADeprotonation of the acidic proton.
MS (ESI+) N/A[M+H]⁺ at m/z 175.07 or [M+Na]⁺ at m/z 197.05Protonation or sodiation of the ester product.

Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) can vary based on solvent and instrument calibration. Data for analogs like methyl 3-ethynylbenzoate and methyl 4-ethynylbenzoate are used as references.[8][9]

Case Study 2: Amide Coupling

Amide bond formation is one of the most performed reactions in medicinal chemistry.[11] Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) provides a mild and efficient method for coupling a carboxylic acid with an amine (e.g., benzylamine).[12]

Experimental Protocol: Synthesis of N-benzyl-3-ethynyl-4-methylbenzamide
  • Activation: Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Coupling: Cool the solution to 0 °C and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate in vacuo, and purify by recrystallization or silica gel chromatography.

Spectroscopic Comparison: Acid vs. Amide

The formation of an amide bond results in characteristic spectroscopic shifts, distinguishing it clearly from the starting acid.

Spectroscopic Feature This compound (Starting Material) N-benzyl-3-ethynyl-4-methylbenzamide (Product) Rationale for Change
¹H NMR: Carboxyl H Broad singlet, ~10-13 ppmSignal disappearsLoss of the acidic proton.
¹H NMR: Amide N-H N/ABroad triplet, ~6.5-8.5 ppmAppearance of the amide proton, often coupled to adjacent CH₂.
¹H NMR: Benzyl CH₂ N/ADoublet, ~4.6 ppmAppearance of the benzylic methylene protons.
¹³C NMR: Carbonyl C ~172 ppm[10]~167 ppmChange in electronic environment from -COOH to -CONH-.
IR: O-H Stretch (Acid) Very broad band, 2500-3300 cm⁻¹Band disappearsLoss of the carboxylic acid hydroxyl group.
IR: N-H Stretch N/ASharp to medium band, ~3300-3500 cm⁻¹Characteristic N-H stretch of a secondary amide.
IR: C=O Stretch (Amide I) ~1680-1710 cm⁻¹~1630-1680 cm⁻¹The amide C=O bond is at a lower frequency due to resonance.
IR: N-H Bend (Amide II) N/AStrong band, ~1515-1570 cm⁻¹Characteristic N-H bending vibration.
MS (ESI+) N/A[M+H]⁺ at m/z 250.12 or [M+Na]⁺ at m/z 272.10Protonation or sodiation of the amide product.

Case Study 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a powerful tool for covalently linking molecules with high efficiency and specificity.[1][13] It involves the reaction of the terminal alkyne on our benzoic acid with an azide (e.g., benzyl azide) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring.[2][14]

Experimental Protocol: Synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methylbenzoic acid
  • Catalyst Preparation: Prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Reaction: Add the catalyst solution to the reaction setup. Stir vigorously at room temperature overnight.

  • Workup: A precipitate often forms. Filter the solid product, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum. If no precipitate forms, extract with ethyl acetate, wash with brine, dry, and purify.

Spectroscopic Comparison: Alkyne vs. Triazole

The conversion of the alkyne to a triazole ring is marked by the complete disappearance of alkyne-specific signals and the appearance of new signals for the triazole ring.[15][16][17][18]

Spectroscopic Feature This compound (Starting Material) 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methylbenzoic acid (Product) Rationale for Change
¹H NMR: Alkyne H Singlet, ~3.2 ppmSignal disappearsConsumption of the terminal alkyne.
¹H NMR: Triazole H N/ASinglet, ~7.5-8.5 ppm[15]Appearance of the new proton on the triazole ring.
¹H NMR: Benzyl CH₂ N/ASinglet, ~5.5 ppmAppearance of the benzylic methylene protons attached to the triazole.
¹³C NMR: Alkyne C Two signals, ~80-85 ppmSignals disappearConsumption of the alkyne carbons.
¹³C NMR: Triazole C N/ATwo signals, ~120-150 ppm[15]Appearance of the new triazole ring carbons.
IR: Alkyne C-H Stretch Sharp, weak band, ~3300 cm⁻¹Band disappearsLoss of the terminal alkyne C-H bond.
IR: Alkyne C≡C Stretch Sharp, weak band, ~2100-2140 cm⁻¹Band disappearsLoss of the carbon-carbon triple bond.
MS (ESI+) N/A[M+H]⁺ at m/z 294.12 or [M+Na]⁺ at m/z 316.10Protonation or sodiation of the triazole product.

Visualizing the Workflow & Transformations

To better illustrate the process from starting material to final product and analysis, the following diagrams outline the workflow and chemical transformations.

G cluster_0 General Analytical Workflow cluster_1 Spectroscopic Analysis Start This compound Reaction Perform Reaction (Esterification, Amide Coupling, or CuAAC) Start->Reaction Workup Workup & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR ('H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: General workflow from starting material to confirmed product structure.

Reactions cluster_ester Esterification cluster_amide Amide Coupling cluster_click CuAAC Click Reaction SM This compound Ester_reagent 1. SOCl₂ 2. CH₃OH, Et₃N SM->Ester_reagent Amide_reagent BnNH₂, EDC, HOBt SM->Amide_reagent Click_reagent BnN₃, CuSO₄, NaAsc SM->Click_reagent Ester_product Methyl Ester Product Ester_reagent->Ester_product Amide_product Amide Product Amide_reagent->Amide_product Click_product Triazole Product Click_reagent->Click_product

Caption: Reaction pathways for this compound.

Conclusion

This compound is a valuable synthetic intermediate whose reaction products can be reliably characterized through a combined spectroscopic approach. Each primary reaction pathway—esterification, amide coupling, and azide-alkyne cycloaddition—imparts a unique and predictable spectroscopic fingerprint on the resulting molecule. By comparing the ¹H NMR, ¹³C NMR, IR, and mass spectra of the products against the starting material, researchers can confidently confirm the successful transformation of the carboxylic acid or alkyne moieties. This guide serves as a foundational reference for scientists and drug development professionals leveraging this versatile scaffold in their synthetic endeavors.

References

A Comparative Guide to the Efficacy of 3-Ethynyl-4-methylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, modularity, and ultimate success of a synthetic campaign. Among the diverse synthons available, bifunctional molecules that offer orthogonal reactivity are of paramount importance. This guide provides an in-depth technical analysis of 3-Ethynyl-4-methylbenzoic acid, a versatile building block, comparing its performance and utility against relevant alternatives and providing validated experimental protocols to support its application.

Introduction: The Strategic Advantage of this compound

This compound (CAS 1001203-03-7) is a substituted aromatic carboxylic acid featuring two key functional groups ripe for synthetic exploitation: a terminal alkyne and a carboxylic acid.[1][2] This dual functionality allows for sequential or orthogonal chemical transformations, making it an invaluable tool for constructing complex molecular architectures. The terminal alkyne serves as a handle for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Nobel Prize-winning "click chemistry".[3] Concurrently, the carboxylic acid moiety provides a classic site for forming amide, ester, or other acyl linkages, crucial for attaching the scaffold to biomolecules or other synthons.

The strategic placement of the methyl group at the 4-position, adjacent to the ethynyl group, subtly influences the electronic properties and steric environment of the molecule, which can be leveraged for specific synthetic outcomes. This guide will explore the practical implications of this substitution pattern by comparing it with its well-known isomer, 4-Ethynylbenzoic acid.

Synthesis and Mechanistic Insight: The Sonogashira Coupling

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] The synthesis typically starts from a halogenated benzoic acid derivative, such as methyl 3-iodo-4-methylbenzoate. The ester serves as a protecting group for the carboxylic acid, which can be sensitive to the basic conditions of the coupling reaction.

The causality behind this choice is rooted in catalyst stability and reactivity. The palladium catalyst orchestrates the coupling, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which is more nucleophilic than the terminal alkyne itself, thereby accelerating the transmetalation step in the catalytic cycle.[6] The use of a mild base, such as triethylamine, is crucial not only to neutralize the hydrogen halide byproduct but also to deprotonate the terminal alkyne, initiating its entry into the catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is a two-step process starting from methyl 3-iodo-4-methylbenzoate.

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3-iodo-4-methylbenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous triethylamine (3.0 eq) and a suitable solvent like THF or DMF.

  • Bubble ethynyltrimethylsilane (1.2 eq) through the solution. Rationale: Ethynyltrimethylsilane is a stable and easy-to-handle source of the ethynyl group. The trimethylsilyl (TMS) group prevents self-coupling and is easily removed in the subsequent step.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

Step 2: Deprotection and Hydrolysis

  • Dissolve the TMS-protected intermediate in a mixture of methanol and THF.

  • Add a solution of sodium hydroxide (2.0 eq) in water. Rationale: NaOH serves a dual purpose: it hydrolyzes the ester to the carboxylate and cleaves the TMS group from the alkyne.

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Visualizing the Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydrolysis & Deprotection start Methyl 3-iodo-4-methylbenzoate reagents1 Ethynyltrimethylsilane, PdCl2(PPh3)2, CuI, Et3N start->reagents1 1. Inert Atmosphere product1 Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate reagents1->product1 2. Heat (60 °C) reagents2 1. NaOH, MeOH/H2O 2. HCl (aq) product1->reagents2 final_product This compound reagents2->final_product

Caption: Synthetic workflow for this compound.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 Pd_II_complex R-Pd(II)L2-X Pd0->Pd_II_complex Oxidative Addition (R-X) Pd_acetylide_complex R-Pd(II)L2-C≡CR' Pd_II_complex->Pd_acetylide_complex Transmetalation Cu_acetylide R'C≡CCu Cu_acetylide->Pd_II_complex Pd_acetylide_complex->Pd0 Reductive Elimination (R-C≡CR') Alkyne R'C≡CH Alkyne->Cu_acetylide + CuX, Base Base Base CuX CuX

Caption: The palladium and copper catalytic cycles in Sonogashira coupling.

Comparative Analysis: this compound vs. 4-Ethynylbenzoic acid

The choice between constitutional isomers can have significant consequences for reaction kinetics, solubility, and the properties of the final product. Here, we compare this compound with its more common isomer, 4-Ethynylbenzoic acid.

FeatureThis compound4-Ethynylbenzoic acidRationale & Field Insights
Symmetry Asymmetric (1,2,4-substitution)Symmetric (1,4-substitution)The lower symmetry of the 3-ethynyl isomer can disrupt crystal packing, often leading to better solubility in organic solvents, which is a significant advantage in homogeneous reaction conditions.
Electronic Effects The methyl group is ortho to the ethynyl group, potentially exerting a mild steric and electronic influence.The ethynyl and carboxyl groups are para, allowing for maximum electronic conjugation through the aromatic ring.The para-conjugation in 4-ethynylbenzoic acid can influence the acidity of the alkyne proton and the reactivity in certain cycloaddition reactions.[7]
Reactivity in Click Chemistry The steric hindrance from the adjacent methyl group is generally minimal and does not significantly impede access to the alkyne for CuAAC reactions.The alkyne is sterically unencumbered, leading to potentially faster reaction kinetics in some cases.While kinetics may vary slightly, both isomers are highly effective in click chemistry. The choice often depends on the desired final geometry of the product.
Applications in MOFs/Polymers The bent, asymmetric geometry is useful for creating porous materials with complex, non-linear framework structures.The linear, rigid geometry is ideal for constructing linear polymers and highly ordered metal-organic frameworks (MOFs).[8]This is a key differentiator. For applications requiring linear linkers, the 4-isomer is preferred. For more complex 3D structures, the 3-isomer provides a valuable design element.
Commercial Availability Readily available from multiple suppliers.[2]Very common and widely available, often at a lower cost due to higher demand.[7]For large-scale synthesis, cost and availability may favor the 4-isomer, but for specialized applications, the 3-isomer is readily accessible.

Validated Application: "Click" Chemistry for Bioconjugation

The true power of this compound is realized when its two functional groups are used orthogonally. A prime example is in bioconjugation, where it can act as a bifunctional linker to create complex architectures like Antibody-Drug Conjugates (ADCs).[9][10]

The process involves two key transformations:

  • Amide Bond Formation: The carboxylic acid is activated (e.g., as an NHS ester) and reacted with an amine group (like the side chain of a lysine residue) on a biomolecule.

  • Click Reaction: The now-tethered alkyne is available to "click" with an azide-modified payload, such as a cytotoxic drug or a fluorescent probe, via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][11]

This modular approach is highly efficient and biocompatible, as the click reaction proceeds under mild, often aqueous conditions with high selectivity and near-quantitative yields.[3][12]

Experimental Protocol: CuAAC "Click" Reaction

This protocol describes the conjugation of an azide-containing molecule to an alkyne-functionalized substrate.

  • In a suitable vial, dissolve the alkyne-containing substrate (e.g., a protein modified with this compound) (1.0 eq) and the azide-functionalized payload (1.1 eq) in a biocompatible solvent system (e.g., phosphate-buffered saline (PBS) with a co-solvent like DMSO if needed).

  • In a separate tube, prepare the catalyst solution. Add copper(II) sulfate (0.1 eq) to a solution of a stabilizing ligand like THPTA or BTTAA (0.5 eq). Rationale: The ligand stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting the biomolecule from oxidative damage.

  • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (1.0-2.0 eq), to the copper/ligand mixture. A color change to faint yellow or colorless indicates the formation of the active Cu(I) catalyst.

  • Add the activated catalyst solution to the mixture of the alkyne and azide.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE for protein conjugations.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and catalyst.

Visualizing the Bioconjugation Strategy

G Acid This compound Activated_Acid Activated Ester (e.g., NHS Ester) Acid->Activated_Acid Activation (EDC/NHS) Biomolecule Biomolecule (e.g., Antibody with -NH2) Conjugate1 Alkyne-Biomolecule Conjugate Biomolecule->Conjugate1 Amide Coupling Activated_Acid->Conjugate1 Amide Coupling Final_ADC Final Bioconjugate (e.g., ADC) Conjugate1->Final_ADC CuAAC 'Click' Reaction (Cu(I), Ascorbate) Payload Azide-Payload (e.g., Drug-N3) Payload->Final_ADC CuAAC 'Click' Reaction (Cu(I), Ascorbate)

Caption: Strategy for bioconjugation using this compound.

Conclusion and Future Outlook

This compound stands out as a highly efficacious and versatile building block in modern organic synthesis. Its key advantages include:

  • Orthogonal Reactivity: The presence of both an alkyne and a carboxylic acid allows for precise, stepwise synthetic strategies.

  • High-Yield Transformations: It is a reliable substrate for robust and high-yielding reactions like Sonogashira coupling and CuAAC click chemistry.

  • Tunable Geometry: Its asymmetric substitution pattern provides a non-linear vector, which is advantageous for creating complex three-dimensional structures and improving solubility compared to its linear isomer.

While 4-Ethynylbenzoic acid may be preferred for applications requiring linear rigidity and may be more cost-effective for bulk synthesis, the unique structural and solubility benefits of this compound make it an indispensable tool for specialized applications in drug discovery, bioconjugation, and the design of advanced materials. As the demand for molecular complexity and modular synthesis continues to grow, the strategic application of such bifunctional linkers will undoubtedly play an ever-increasing role in chemical innovation.

References

A Comparative Guide to 3-Ethynyl-4-methylbenzoic Acid and 4-Ethynylbenzoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and function. Aryl-alkyne motifs are foundational structures, and reagents that provide this functionality are invaluable. Among these, 4-Ethynylbenzoic acid has long been a staple, offering a bifunctional scaffold with a terminal alkyne for coupling reactions and a carboxylic acid for further derivatization.[1][2] A lesser-known but structurally significant alternative is 3-Ethynyl-4-methylbenzoic acid.

This guide provides an in-depth comparison of these two key intermediates. We will dissect their structural nuances, explore the resulting differences in reactivity based on electronic and steric effects, and present a critical analysis of their performance in common coupling reactions. This document is intended for researchers and professionals seeking to make informed decisions when selecting building blocks for complex molecular synthesis, ensuring optimized reaction outcomes and efficient project timelines.

Molecular Structures and Intrinsic Properties

A direct comparison of the molecular architecture of these two acids reveals the critical difference: the placement of the ethynyl group and the addition of a methyl substituent.

Figure 1: Chemical structures of the two benzoic acid derivatives.

4-Ethynylbenzoic acid (4-EBA) features a para-substitution pattern, creating a linear, rigid molecule. Its dual functionality allows it to serve as a versatile building block in a wide range of reactions, including Sonogashira couplings and cycloadditions.[1]

This compound (3-E-4-MBA) presents a more complex substitution pattern. The ethynyl group is positioned meta to the carboxylic acid and, critically, ortho to a methyl group. This arrangement introduces both electronic and steric factors that are absent in 4-EBA and significantly influence its chemical behavior.

Theoretical Comparison: The Impact of Substitution

The differences in reactivity between 4-EBA and 3-E-4-MBA can be rationalized by considering the electronic and steric effects imposed by their substitution patterns.

Electronic Effects

The electronic environment of the reactive ethynyl group is a key determinant of its performance in coupling reactions.

  • 4-Ethynylbenzoic acid: The carboxylic acid group is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution.[3] This effect is transmitted to the para-positioned ethynyl group, slightly increasing the acidity of the terminal alkyne proton.

  • This compound: The scenario is more complex. The carboxylic acid at the meta position has a less pronounced electron-withdrawing resonance effect on the ethynyl group. Concurrently, the methyl group at the ortho position is electron-donating through induction and hyperconjugation.[4][5] This electron-donating effect can slightly increase the electron density of the alkyne, potentially influencing the kinetics of metal-catalyzed reactions. The acidity of the benzoic acid is also affected; ortho-substituted benzoic acids are generally stronger than benzoic acid itself, a phenomenon known as the "ortho effect," which arises from a combination of steric and electronic factors.[6]

Steric Hindrance: The Dominant Factor

While electronic effects play a role, the most significant differentiator in coupling reactions is the steric hindrance imposed by the methyl group in 3-E-4-MBA.[7]

Figure 2: Steric impact of the ortho-methyl group on catalyst approach.

In many coupling reactions, such as the Sonogashira or Suzuki reactions, a key step involves the coordination of a bulky metal-ligand complex to the alkyne.[8][9]

  • For 4-EBA , the path to the ethynyl group is unobstructed, allowing for facile approach and coordination of the catalyst.

  • For 3-E-4-MBA , the ortho-methyl group acts as a steric shield. This "crowding" can significantly slow down the rate-determining steps of the catalytic cycle, such as oxidative addition or transmetalation, by raising the activation energy of the transition state.[7] This often necessitates more forcing reaction conditions—higher temperatures, longer reaction times, or increased catalyst loading—to achieve comparable yields to its unhindered counterpart.

Performance in Key Coupling Reactions

The theoretical differences discussed above manifest as tangible variations in performance in common synthetic applications.

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of C-C bond formation.[8][10][11] It is highly sensitive to the steric environment around the alkyne.

Parameter4-Ethynylbenzoic acidThis compoundRationale
Reaction Rate Typically fast (1-4 hours)Significantly slower (may require >12 hours)Steric hindrance from the ortho-methyl group impedes catalyst coordination and subsequent steps in the catalytic cycle.[12]
Optimal Temp. Room temperature to 60 °COften requires elevated temperatures (80-120 °C)Additional thermal energy is needed to overcome the higher activation barrier caused by steric clash.
Catalyst Loading Lower (e.g., 1-2 mol% Pd)May require higher loading (e.g., 3-5 mol% Pd)A higher catalyst concentration can help increase the frequency of successful reactive encounters.
Yield Generally highModerate to high, but sensitive to conditionsAchieving high yields often requires careful optimization of temperature, time, and catalyst system to mitigate steric effects.
Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another widely used reaction known for its efficiency and orthogonality.[13][14] While generally robust, its rate can also be influenced by steric factors.

Parameter4-Ethynylbenzoic acidThis compoundRationale
Reaction Rate Very fastSlowerThe formation of the copper-acetylide intermediate and its subsequent reaction with the azide can be slowed by the adjacent methyl group.
Yield Typically quantitative or near-quantitativeHigh, but may not reach full conversion as readilyThe reaction is highly thermodynamically favorable, but kinetics can be a limiting factor, sometimes requiring longer reaction times for completion.[15]
Suzuki Coupling

While the benzoic acid moiety itself can participate in Suzuki coupling after conversion to a suitable derivative (e.g., an aryl halide or triflate), here we consider the ethynyl group as the point of attachment in a subsequent reaction. If the ethynyl group of 4-EBA or 3-E-4-MBA is first coupled to a boronic ester, the resulting substituted benzoic acid can then be used in a Suzuki reaction. The steric hindrance of the ortho-methyl group in derivatives of 3-E-4-MBA would again be expected to slow the reaction and necessitate more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, which are known to facilitate coupling with hindered substrates.[16]

Experimental Protocols: A Representative Sonogashira Coupling

To illustrate the practical implications of these differences, the following section provides a generalized protocol for a Sonogashira coupling with an aryl iodide, highlighting necessary adjustments for each substrate.

G start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction & Monitoring (TLC/LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify end End: Product Analysis purify->end

Figure 3: Generalized workflow for a Sonogashira coupling experiment.

Materials
  • Aryl Iodide (1.0 equiv)

  • Ethynylbenzoic Acid (1.1 equiv of either 4-EBA or 3-E-4-MBA)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous Solvent (e.g., THF or DMF)

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the Aryl Iodide (1.0 equiv) and the respective Ethynylbenzoic Acid (1.1 equiv).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Palladium Catalyst and CuI.

    • For 4-EBA: 1.5 mol% Pd(PPh₃)₂Cl₂, 3 mol% CuI.

    • For 3-E-4-MBA: Initial recommendation: 3.0 mol% Pd(PPh₃)₂Cl₂, 6 mol% CuI. Rationale: A higher catalyst loading is used proactively to counteract the anticipated slower reaction rate due to steric hindrance.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv) via syringe.

  • Reaction Execution:

    • For 4-EBA: Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • For 3-E-4-MBA: Heat the reaction mixture to 80 °C. Rationale: Higher temperature is required to provide sufficient energy to overcome the steric barrier.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

    • Expected Time for 4-EBA: 2-6 hours.

    • Expected Time for 3-E-4-MBA: 8-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Recommendations

Both this compound and 4-Ethynylbenzoic acid are valuable bifunctional reagents. However, their utility is dictated by their distinct structural and reactivity profiles.

  • Choose 4-Ethynylbenzoic acid for:

    • Rapid, high-yielding reactions: Its unhindered nature makes it ideal for standard coupling protocols under mild conditions.[1]

    • High-throughput synthesis: Predictable and fast reaction kinetics are advantageous for library synthesis.

    • Applications requiring a linear, rigid linker: The para-substitution pattern provides a well-defined geometry.

  • Choose this compound when:

    • A specific substitution pattern is required: Its unique 1,2,4-trisubstituted pattern may be essential for targeting specific binding pockets in drug design or for creating specific material properties.

    • Modulation of electronic properties is desired: The ortho-methyl group provides a handle to fine-tune the electronic nature of the aromatic system.

    • Reaction optimization is feasible: Be prepared to invest time in developing more forcing reaction conditions (higher temperatures, longer times, and potentially higher catalyst loadings) to overcome the inherent steric hindrance.

Ultimately, the choice between these two reagents is a strategic one. While 4-Ethynylbenzoic acid offers ease of use and efficiency, this compound provides access to a different chemical space, albeit with a higher synthetic cost in terms of reaction optimization. Understanding the fundamental principles of steric and electronic effects is crucial for leveraging the full potential of each of these important synthetic building blocks.

References

Safety Operating Guide

A Guide to the Safe Handling of 3-Ethynyl-4-methylbenzoic Acid: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel compounds like 3-Ethynyl-4-methylbenzoic acid are pivotal to advancing drug discovery. This aromatic carboxylic acid, featuring a reactive terminal alkyne group, serves as a versatile building block. However, its unique chemical architecture necessitates a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Assessment: Understanding the Compound's Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While specific toxicological data for this compound is limited, its structure, comprising a benzoic acid moiety and a terminal alkyne, allows for an informed assessment of its risks.

  • Aromatic Carboxylic Acid: Like benzoic acid and its derivatives, this compound is expected to be a skin and eye irritant.[1][2] As a fine powder, it can also cause respiratory tract irritation if inhaled.[1]

  • Terminal Alkyne: The ethynyl group presents a different set of potential hazards. Terminal alkynes can be acidic and may form explosive acetylides with certain metals.[3][4] They are also thermodynamically less stable than their alkene and alkane counterparts, indicating a higher potential energy content.[5][6]

Therefore, all handling procedures must be designed to mitigate the risks of irritation, inhalation, and potential reactivity.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and proper use of PPE are non-negotiable when working with this compound. The following multi-layered approach provides a comprehensive barrier against potential exposure.[7]

Engineering Controls: The Primary Defense

The first line of defense is not worn, but rather worked within. All manipulations of this compound powder, including weighing and transfers, must be conducted inside a certified chemical fume hood. This engineering control is critical for containing airborne particulates and preventing respiratory exposure.[8][9]

Hand Protection

Direct skin contact with the compound should be avoided.[10][11]

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for handling solid chemicals and their solutions in common laboratory solvents.[12][13] They provide an effective barrier against incidental contact.

  • Best Practices: Always inspect gloves for tears or punctures before use. For extended procedures or when working with larger quantities, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste immediately after use.

Eye and Face Protection

Protecting your eyes from dust and potential splashes is paramount.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or equivalent standards are mandatory.

  • Enhanced Protection: For procedures involving a higher risk of splashes, such as during reaction workups or when handling solutions, chemical splash goggles are required.[12][14] A full-face shield worn over safety goggles provides the highest level of protection and should be considered when handling larger quantities.[13]

Protective Clothing

To prevent contamination of personal clothing and skin, appropriate protective garments are essential.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times in the laboratory.[12]

  • Additional Protection: For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

While a fume hood is the primary means of preventing inhalation, emergency situations may require respiratory protection.

  • Standard Operations: When working within a properly functioning fume hood, a respirator is typically not required.

  • Emergency Use: In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (for dust) or an organic vapor/acid gas cartridge may be necessary.[14] All personnel must be properly trained and fit-tested before using a respirator.[9]

Operational and Disposal Protocols

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.

Workflow for Weighing and Transferring Solid Compound

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

Weighing_Workflow cluster_hood Inside Chemical Fume Hood Start 1. Don Full PPE (Lab Coat, Goggles, Gloves) Prepare 2. Prepare Workspace (Place anti-static weigh boat on balance) Start->Prepare Verify Hood Airflow Tare 3. Tare Balance Prepare->Tare Dispense 4. Carefully Dispense Solid (Use a clean spatula, avoid creating dust) Tare->Dispense Seal_Stock 5. Tightly Seal Stock Bottle Dispense->Seal_Stock Transfer 6. Transfer to Reaction Vessel Seal_Stock->Transfer Clean 7. Clean Spatula & Workspace Transfer->Clean

Caption: A procedural workflow for safely weighing this compound.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent wider contamination.

  • Alert & Evacuate: Immediately notify colleagues in the area. If the spill is large, evacuate the immediate vicinity.

  • Assess: From a safe distance, determine the extent of the spill.

  • Control: For a solid spill, gently cover it with a compatible absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne. Avoid dry sweeping.

  • Clean-up: Carefully scoop the contained material and absorbent into a clearly labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Disposal: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated weigh boats, and gloves, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Prohibition: Never dispose of this chemical or its containers in the standard trash or down the sink.[1]

Summary of Recommended Personal Protective Equipment

Protection Level Required Equipment Rationale
Engineering Control Certified Chemical Fume HoodPrimary containment to prevent inhalation of aerosolized powder.[8]
Hand Protection Nitrile GlovesPrevents skin irritation and absorption.[12][13]
Eye/Face Protection Safety Goggles / Face ShieldProtects eyes from irritation or damage from dust and splashes.[12][14]
Body Protection Laboratory Coat / ApronShields skin and personal clothing from contamination.[12]
Respiratory NIOSH-approved RespiratorFor emergency use only (e.g., large spills outside of containment).[14]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-4-methylbenzoic acid
Reactant of Route 2
3-Ethynyl-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.